beta-Cyclocitral
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047142 | |
| Record name | beta-Cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 to 63.00 °C. @ 3.00 mm Hg | |
| Record name | beta-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-25-7, 52844-21-0 | |
| Record name | β-Cyclocitral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha(beta)-Cyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CYCLOCITRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |
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| Record name | beta-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Beta Cyclocitral
Biogenesis from Beta-Carotene Precursors
The formation of β-cyclocitral is contingent on the prior synthesis of β-carotene through the isoprenoid biosynthetic pathway. wikipedia.org Once β-carotene is available, β-cyclocitral can be generated through two primary routes: enzymatic cleavage and non-enzymatic oxidation. wikipedia.orgmdpi.comencyclopedia.pub
Enzymatic Cleavage Mechanisms
The enzymatic production of β-cyclocitral involves the cleavage of the C7-C8 double bond of β-carotene. wikipedia.org This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs), although lipoxygenases (LOX) have also been implicated. wikipedia.orgmdpi.comencyclopedia.pub
Carotenoid cleavage dioxygenases are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds within carotenoid molecules, leading to the formation of various apocarotenoids, including β-cyclocitral. mdpi.comencyclopedia.pub These enzymes play a crucial role in producing a variety of compounds that are important for plant development, defense, and the generation of aromas. frontiersin.orgencyclopedia.pub The cleavage reaction requires molecular oxygen and results in the formation of aldehyde or ketone groups at the cleaved ends. mdpi.com
Several isoforms of CCDs have been identified, with CCD1 and CCD4 being particularly relevant to β-cyclocitral formation.
CCD1: This cytosolic enzyme can cleave a range of cyclic and acyclic carotenoids at different positions. encyclopedia.pubmaxapress.com While it doesn't have direct access to the plastids where carotenoids are synthesized and stored, it is believed to act on apocarotenoid substrates that are transported into the cytoplasm. maxapress.comresearchgate.net In Arabidopsis, a deficiency in both CCD1 and CCD4 leads to reduced root stem cell division, a phenotype that can be rescued by the application of β-cyclocitral, suggesting their involvement in its production for root growth. encyclopedia.pubfrontiersin.org
CCD4: Localized within the plastids, CCD4 has direct access to carotenoid substrates. encyclopedia.pubmaxapress.com While its primary cleavage activity is often at the 9,10 and 9',10' double bonds of carotenoids, some CCD4 isoforms have been shown to cleave the 7,8 double bond of β-carotene to produce β-cyclocitral. encyclopedia.pubmaxapress.com For instance, a CCD4b isoform in citrus has been reported to cleave β-carotene at the 7,8 position, resulting in β-cyclocitral. encyclopedia.pub Similarly, a CCD4c from Crocus sativus (saffron) can also produce β-cyclocitral from β-carotene, albeit with lower efficiency compared to its primary product, β-ionone. encyclopedia.pubnih.gov In some cases, the downregulation of CCD4 has been linked to an accumulation of β-cyclocitral, particularly under high light conditions. encyclopedia.pub
Table 1: Activity of Select CCD Isoforms on β-Carotene
| Enzyme Isoform | Organism | Primary Cleavage Site(s) | Products Including β-Cyclocitral |
| Vitis vinifera (Grape) VvCCD4b | Grapevine | Not specified for β-cyclocitral | Correlated with accumulation of various norisoprenoids |
| Citrus CCD4b | Citrus | 7, 8 (7', 8') | β-Cyclocitral |
| Crocus sativus (Saffron) CsCCD4c | Saffron | 9,10 (9',10') and 7,8 (7',8') | β-Ionone (major), β-Cyclocitral (minor) |
| Arabidopsis thaliana AtCCD1/AtCCD4 | Arabidopsis | Not specified for β-cyclocitral | Implied in β-cyclocitral production for root growth |
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. ajol.infoacademicjournals.org Some LOX isoenzymes can also co-oxidize carotenoids, including β-carotene. ajol.infoacademicjournals.orgfrontiersin.org Specifically, 13-lipoxygenase (LOX2) has been identified as capable of cleaving β-carotene at the C7 position, which would lead to the formation of β-cyclocitral. wikipedia.org This co-oxidation process is a contributing factor to the degradation of carotenoids in various plant-based products. ciheam.orgresearchgate.netnih.gov
Non-Enzymatic Oxidation Pathways
Beyond enzymatic action, β-cyclocitral can also be formed through the direct oxidation of β-carotene by reactive oxygen species (ROS). wikipedia.orgmdpi.comencyclopedia.pub
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated in chloroplasts, particularly under conditions of high light stress. wikipedia.orgfrontiersin.org β-carotene, located in the photosystem II reaction center, plays a crucial role in quenching ¹O₂ to prevent cellular damage. wikipedia.orgfrontiersin.orgmdpi.com However, this protective function can lead to the oxidation of β-carotene itself. frontiersin.orgnih.gov
¹O₂ is an electrophilic molecule that readily attacks the double bonds in the β-carotene structure, leading to its degradation and the formation of various apocarotenoids, including β-cyclocitral. mdpi.comencyclopedia.pub This non-enzymatic process is a significant source of β-cyclocitral, especially during photooxidative stress. frontiersin.orgpnas.org The accumulation of β-cyclocitral under high light has been observed in plants like Arabidopsis, where it acts as a stress signal, inducing changes in gene expression to enhance tolerance to photooxidative conditions. pnas.orgfrontiersin.org Studies have shown a direct correlation between the accumulation of ¹O₂ and the production of β-carotene oxidation products, such as β-cyclocitral, β-ionone, and dihydroactinidiolide. pnas.org
Reactive Oxygen Species (ROS) Involvement
The formation of beta-cyclocitral (B22417) (βCC) is significantly influenced by the presence of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). This non-enzymatic pathway involves the direct oxidation of β-carotene. mdpi.comencyclopedia.pub In photosynthetic organisms, ¹O₂ is primarily generated from excited chlorophylls (B1240455) within the photosystem II (PSII) reaction center, especially under conditions of excess light energy. wikipedia.orgpnas.org β-carotene, located in close proximity to the PSII reaction center, acts as a quencher for these reactive species. wikipedia.orgoup.com
The chemical quenching process, however, can lead to the oxidation of the β-carotene molecule itself. mdpi.comencyclopedia.pub Singlet oxygen, being a highly electrophilic molecule, readily attacks the double bonds present in the polyene chain of β-carotene. mdpi.comencyclopedia.pub The specific cleavage of the C7-C8 double bond of β-carotene by ¹O₂ results in the formation of β-cyclocitral. wikipedia.orgfrontiersin.org This process is a key part of the plant's response to photooxidative stress, where the accumulation of ROS triggers the breakdown of β-carotene into various apocarotenoids, including β-cyclocitral. pnas.orgnih.gov
Studies have shown that light stress induces the oxidation of β-carotene in Arabidopsis plants, leading to the accumulation of volatile derivatives like β-cyclocitral, β-ionone, and dihydroactinidiolide. pnas.org This ROS-mediated degradation of β-carotene is considered a primary source of β-cyclocitral in many plant species and cyanobacteria, where enzymatic pathways by carotenoid cleavage dioxygenases (CCDs) are not the main contributors. encyclopedia.pubresearchgate.net The production of β-cyclocitral through this pathway serves as a stress signal, indicating the presence of high levels of ¹O₂ and initiating acclimation responses within the organism. pnas.orguliege.be
Metabolic Context within Apocarotenoid Networks
This compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. mdpi.commdpi.com Its biosynthesis places it within a complex network of metabolic pathways that produce a variety of signaling molecules and phytohormones. nih.gov The primary precursor for β-cyclocitral is β-carotene. wikipedia.org The formation of β-cyclocitral can occur through both non-enzymatic oxidation by ROS and enzymatic cleavage by specific carotenoid cleavage dioxygenases (CCDs). mdpi.comencyclopedia.pub
While ROS-mediated cleavage is a major pathway, certain enzymes can also produce β-cyclocitral. frontiersin.org For instance, a specific CCD4 enzyme in Citrus, designated CCD4b, can cleave β-carotene at the 7, 8 (7′, 8′) position to yield β-cyclocitral. encyclopedia.pubfrontiersin.org Similarly, 13-lipoxygenase (LOX2) has been identified as capable of cleaving β-carotene to form β-cyclocitral. wikipedia.org However, in a model plant like Arabidopsis, knockout mutants for the four main CCDs (CCD1, CCD4, CCD7, and CCD8) did not show affected β-cyclocitral accumulation, suggesting that ROS-mediated oxidation is the predominant source in this species under stress. encyclopedia.pub
Enzymes and Pathways in this compound Metabolism
| Compound/Pathway | Precursor(s) | Key Enzymes/Processes | Product(s) | Reference |
|---|---|---|---|---|
| This compound Formation (Non-Enzymatic) | β-Carotene | Reactive Oxygen Species (¹O₂) | This compound | mdpi.compnas.org |
| This compound Formation (Enzymatic) | β-Carotene | CCD4b (in Citrus), 13-lipoxygenase (LOX2) | This compound | encyclopedia.pubwikipedia.orgfrontiersin.org |
| Abscisic Acid (ABA) Biosynthesis | 9-cis-violaxanthin, 9-cis-neoxanthin | 9-cis-epoxycarotenoid cleavage dioxygenases (NCEDs) | Xanthoxin (ABA precursor) | mdpi.comencyclopedia.pub |
| Strigolactone Biosynthesis | β-Carotene | CCD7, CCD8 | Carlactone (Strigolactone precursor) | encyclopedia.pub |
| Beta-Ionone Formation | β-Carotene | CCD1, CCD4, ROS | Beta-Ionone | pnas.orgmdpi.com |
| This compound Further Metabolism | This compound | Oxidation, Glycosylation | β-cyclocitric acid, Glycosylated βCC | mdpi.com |
Regulation of this compound Biosynthesis
Growth Phase Dependency in Microorganisms
In microorganisms such as the cyanobacterium Microcystis aeruginosa, the production of this compound is closely linked to the organism's growth phase. nih.gov Studies using gas chromatography-mass spectrometry (GC-MS) have demonstrated that both the intracellular concentration and the cellular quota (amount per cell) of β-cyclocitral vary significantly across different growth stages. nih.govresearchgate.net
During the logarithmic (log) growth phase, the intracellular concentration of β-cyclocitral increases in synchrony with the rising cell density. nih.govresearchgate.net Research indicates a strong linear relationship between the molar concentrations of β-cyclocitral and its precursor, β-carotene, during this phase, suggesting that production is largely dependent on the availability of the precursor. nih.gov
However, the peak production often occurs in the stationary phase. nih.gov One study found that the cellular quota of β-cyclocitral reached its maximum in the early stationary phase, while the total intracellular concentration peaked in the late stationary phase. nih.govresearchgate.net This temporal separation suggests a shift in the limiting factors for its synthesis. As the growth rate slows and cells enter the stationary phase, the production of β-cyclocitral may become limited by the activity of carotene oxygenase rather than just the amount of β-carotene. nih.govresearchgate.net Some studies have noted that β-cyclocitral is not produced during the active growth stage but appears during the early stages of aging or senescence in cyanobacteria. asm.org This dependency on the growth phase is a critical factor when monitoring for this compound in aquatic environments where cyanobacterial blooms occur. nih.gov
This compound Production in Microcystis aeruginosa by Growth Phase
| Growth Phase | Cellular Quota (Qβ-cc) | Intracellular Concentration (Cβ-cc) | Primary Limiting Factor | Reference |
|---|---|---|---|---|
| Log Phase | Synchronous increase with cell density | Synchronous increase with cell density | β-Carotene availability | nih.govresearchgate.net |
| Early Stationary Phase | Reaches maximum value | Increasing | Carotene oxygenase activity | nih.govresearchgate.net |
| Late Stationary Phase | Decreasing | Reaches maximum value | Carotene oxygenase activity | nih.govresearchgate.net |
Environmental Stress Induction Mechanisms
The biosynthesis of this compound is strongly induced by various environmental stressors, positioning it as a key signaling molecule in plant and algal stress responses. mdpi.comnih.gov Abiotic stresses such as high light, drought, and salinity are potent triggers for its accumulation. mdpi.comnih.gov
The primary mechanism for this induction is the generation of ROS, particularly singlet oxygen (¹O₂), under stress conditions. mdpi.compnas.org High light stress, where light energy absorption exceeds the capacity of photosynthesis, leads to the formation of ¹O₂ in chloroplasts. pnas.orgoup.com This ¹O₂ then non-enzymatically cleaves β-carotene to produce β-cyclocitral. pnas.orgfrontiersin.org Consequently, β-cyclocitral is considered a chemical messenger for ¹O₂-mediated stress signaling, capable of regulating the expression of a large set of genes that are responsive to ¹O₂ and photooxidative stress. pnas.orgnih.gov Treating plants with β-cyclocitral has been shown to increase their tolerance to photooxidative stress. pnas.orguliege.be
Beyond high light, drought stress also enhances β-cyclocitral levels. The correlation between increased β-cyclocitral and decreased β-carotene in tomato plants during drought suggests a direct conversion in response to the stress. mdpi.com Exogenous application of β-cyclocitral has been found to prime plants against drought and enhance root growth, which is a crucial adaptation to water scarcity. nih.govpnas.org In Arabidopsis, β-cyclocitral signaling was found to interact with phytohormone pathways, such as salicylic (B10762653) acid, to enhance acclimation to excess light. oup.com This induction by multiple stressors highlights β-cyclocitral as a common signal that helps orchestrate a plant's defense and acclimation strategies across a range of unfavorable environmental conditions. mdpi.comnih.gov
Summary of Environmental Stressors Inducing this compound
| Stress Factor | Primary Induction Mechanism | Organism/System Studied | Observed Effect | Reference |
|---|---|---|---|---|
| High Light | Increased ¹O₂ generation leading to β-carotene oxidation | Arabidopsis thaliana, Microalgae | Accumulation of β-cyclocitral; induction of ¹O₂-responsive genes; increased tolerance to photooxidative stress | pnas.orgoup.comresearchgate.net |
| Drought | ROS production and subsequent β-carotene cleavage | Solanum lycopersicum (Tomato), Arabidopsis thaliana | Increased β-cyclocitral levels; priming for drought tolerance | mdpi.comnih.gov |
| Salinity | General abiotic stress response, likely ROS-mediated | Oryza sativa (Rice), Arabidopsis thaliana | β-cyclocitral treatment enhances root growth and overall vigor under salt stress | mdpi.compnas.org |
| Herbivory | Stress signaling cascade, likely involving ROS | Solanum lycopersicum (Tomato) | Increased β-cyclocitral levels; induction of defense-related genes | nih.govmpg.de |
Biological Functions and Signaling in Plants
Role in Stress Acclimation and Tolerance
Beta-cyclocitral (B22417) is a key mediator in plant defense mechanisms, enhancing their resilience to a variety of environmental stressors. mdpi.commdpi.com Its accumulation under adverse conditions triggers signaling pathways that lead to increased tolerance. mdpi.comencyclopedia.pub
Abiotic Stress Responses
This compound has been shown to be involved in the regulation of responses to a range of abiotic stresses, including drought, high light, and salinity. mdpi.com
This compound plays a significant role in enhancing plant tolerance to drought conditions. mdpi.commdpi.combiorxiv.org Its application has been shown to prime plants against drought stress. mdpi.com The compound and its derivative, β-cyclocitric acid (β-CCA), accumulate in plants under drought conditions. biorxiv.org
Gene Expression: Treatment with β-CCA leads to the upregulation of water stress-responsive genes. biorxiv.org
Physiological Effects: Plants treated with β-CCA exhibit a higher leaf relative water content during drought stress compared to untreated plants. biorxiv.org This enhanced tolerance is not typically associated with stomatal closure. biorxiv.org
Metabolic Conversion: In response to drought, β-cyclocitral is converted to β-cyclocitric acid (β-CCA), which also functions as a signaling molecule. biorxiv.org Under drought stress, the concentration of β-CC can increase threefold, while β-CCA levels can rise by a factor of 15. biorxiv.org
A study on Arabidopsis thaliana demonstrated that treatment with β-CCA significantly improved the plant's ability to withstand water deprivation. biorxiv.org
This compound is a key signal molecule produced during high light stress, which can lead to photooxidative damage. pnas.org It is generated from the oxidation of β-carotene by singlet oxygen (¹O₂), a reactive oxygen species produced in chloroplasts during excess light exposure. pnas.orgfrontiersin.org
Retrograde Signaling: this compound acts as a messenger in the ¹O₂ retrograde signaling pathway, moving from the chloroplast to the nucleus to regulate gene expression. biorxiv.orgpnas.org This signaling leads to acclimation to photooxidative stress. biorxiv.orgpnas.org
Gene Regulation: The compound induces changes in the expression of a large set of genes that are responsive to ¹O₂. pnas.org This reprogramming of gene expression is associated with increased tolerance to photooxidative stress. pnas.org In Arabidopsis, β-cyclocitral upregulates genes involved in the immune system, metabolite catabolism, and abiotic stress responses. pnas.orgbiorxiv.org
Detoxification: The signaling pathway triggered by β-cyclocitral involves a detoxification response that helps to lower the levels of toxic peroxides and carbonyls produced during photooxidative stress. oup.com
Hormonal Crosstalk: Salicylic (B10762653) acid (SA) has been shown to be involved in β-cyclocitral-enhanced acclimation to excess light. oup.com this compound treatment does not occur in SA-deficient plants, suggesting that β-CC depends on SA to enhance acclimation to excess light. oup.com
Research has shown that application of β-cyclocitral can enhance tolerance to photooxidative stress in Arabidopsis thaliana. pnas.org The compound dihydroactinidiolide, another volatile derived from β-carotene oxidation, has also been shown to have similar activities. mdpi.comfrontiersin.org
This compound has demonstrated a significant capacity to enhance plant tolerance to salinity stress. mdpi.compnas.orgfrontiersin.org It achieves this primarily by promoting root growth and vigor, even in saline conditions. pnas.orgfrontiersin.org
Root Growth Promotion: this compound stimulates root stem cell divisions, leading to enhanced primary root growth and lateral root branching. pnas.orgfrontiersin.org This effect has been observed in various plant species, including Arabidopsis, rice, and tomato. pnas.orgnih.gov
Independent Signaling Pathway: The root growth-promoting effect of β-cyclocitral appears to be independent of major hormone signaling pathways like auxin and brassinosteroids, as well as reactive oxygen species (ROS) signaling. pnas.orgfrontiersin.org
The table below summarizes the effects of β-cyclocitral on root growth under salt stress in rice, as observed in a key study. pnas.org
| Treatment | Average Root Depth | Effect of β-cyclocitral |
| Control | Normal | - |
| Salt Stress (50 mM NaCl) | Significantly Decreased | Complete recovery of root depth |
| β-cyclocitral | Enhanced | - |
| Salt Stress + β-cyclocitral | Recovered and Enhanced | Larger effect than on unstressed plants |
This table is based on data from Dickinson et al. (2019).
While direct research on β-cyclocitral's role in heat stress is less extensive, its connection to singlet oxygen (¹O₂) signaling suggests a potential involvement. mdpi.com The ¹O₂-induced pathway, which involves the accumulation of β-cyclocitral, is positively correlated with heat tolerance. mdpi.com this compound can travel to the nucleus and activate ¹O₂-dependent retrograde signaling, which in turn induces genes responsive to oxidative stress and various defense genes, potentially contributing to thermotolerance. mdpi.com
Biotic Stress Responses
In addition to abiotic stress, β-cyclocitral is also involved in plant defense against biotic stressors, such as herbivory. mdpi.commpg.de
Defense Activation: When plants are attacked by herbivores, they produce β-cyclocitral. mpg.de This volatile signal acts to increase the plant's defense responses. mpg.de
Growth-Defense Trade-off: this compound plays a role in the trade-off between growth and defense. It inhibits the methylerythritol 4-phosphate (MEP) pathway, which is crucial for growth processes, thereby redirecting resources towards defense. mpg.de
Herbivore Deterrence: Caterpillars feeding on plants treated with β-cyclocitral show decreased growth, demonstrating the effectiveness of this compound in plant defense. mpg.de
Regulation of Plant Development and Growth
This compound has been identified as a significant endogenous regulator of plant growth and development, particularly in shaping the architecture of the root system. pnas.orgresearchgate.netfrontiersin.org This naturally occurring compound, derived from β-carotene, influences key aspects of root growth, including primary root elongation, lateral root formation, and the promotion of root stem cell division. pnas.orgmdpi.comnih.gov Its effects have been observed across different plant species, including the model plant Arabidopsis thaliana, as well as important crops like tomato (Solanum lycopersicum) and rice (Oryza sativa), indicating a conserved regulatory function. pnas.orgresearchgate.netnih.gov
This compound acts as a potent modulator of root system architecture. pnas.orgfrontiersin.orggoogle.com In rice, for example, treatment with β-cyclocitral leads to deeper and more compact root systems. researchgate.netgoogle.com This is achieved through the enhancement of both primary and crown root growth. google.com A more extensive and well-developed root system is crucial for a plant's ability to access water and nutrients, which can in turn enhance its tolerance to environmental stresses. researchgate.netfrontiersin.org
The influence of β-cyclocitral on root architecture is independent of the well-known auxin and brassinosteroid signaling pathways, suggesting it operates through a distinct mechanism to regulate root development. pnas.orgnih.gov This finding points to a novel pathway for controlling plant growth. pnas.org
Table 1: Effects of this compound on Root System Architecture in Rice
| Trait | Effect of this compound Treatment | Reference |
| Root System Depth | Increased | google.com |
| Root System Compactness | Increased | researchgate.netgoogle.com |
| Primary Root Growth | Enhanced | google.com |
| Crown Root Growth | Enhanced | google.com |
| Lateral Root Length | Decreased | google.com |
A key function of β-cyclocitral is the promotion of primary root elongation and the stimulation of lateral root branching. researchgate.netmdpi.comnih.gov In Arabidopsis, exogenous application of β-cyclocitral has been shown to increase both the emergence and growth of lateral roots. frontiersin.orggoogle.com This enhancement of lateral root formation is attributed to its effect on cell division within the lateral root primordia after their initial formation. pnas.orgbiologists.com
The stimulatory effect of β-cyclocitral on root growth is fundamentally linked to its ability to promote cell divisions in the root meristems. pnas.orgresearchgate.netnih.gov Research has shown that treatment with β-cyclocitral leads to a significant increase in the number of meristematic cells in the primary roots of Arabidopsis. pnas.org Specifically, the number of cortex cells in the root meristem was observed to increase by over 20% following treatment. plantae.org
This promotion of cell division is not accompanied by a change in cell elongation, indicating that β-cyclocitral's primary mode of action in enhancing root growth is through increasing the rate of cell proliferation in the stem cell niche. pnas.org Furthermore, β-cyclocitral has been shown to rescue meristematic cell divisions in ccd1ccd4 biosynthesis mutants of Arabidopsis, which have reduced root stem cell divisions, further supporting its role as a key regulator of root stem cell activity. frontiersin.orgnih.gov
Shoot Growth and Overall Plant Vigor
While it is known to stimulate defense mechanisms, this compound also participates in a trade-off with growth processes. nih.gov When plants are subjected to herbivory, the production of this compound increases, leading to an enhancement of defense responses alongside a down-regulation of growth-related pathways. mpg.deazolifesciences.com This reallocation of resources from growth to defense is a critical survival strategy for plants.
Molecular Signaling Pathways
This compound exerts its influence on plant physiology by modulating complex molecular signaling networks that regulate gene expression. mdpi.comnih.gov
Nuclear Gene Expression Regulation
As a signaling molecule, this compound can trigger significant changes in the expression of nuclear genes, leading to physiological adjustments that enhance stress tolerance. mdpi.comencyclopedia.pub
This compound is a key mediator in the singlet oxygen (¹O₂) signaling pathway in plants. nih.govpnas.org Singlet oxygen, a reactive oxygen species (ROS), is produced in chloroplasts, particularly under high light stress. nih.govpnas.org this compound, an oxidation product of β-carotene, is generated in response to ¹O₂ accumulation. nih.govfrontiersin.org This volatile compound then acts as a stress signal, inducing a specific set of ¹O₂-responsive genes. nih.govpnas.orgnih.gov This reprogramming of gene expression helps the plant to acclimate to photooxidative stress. nih.govpnas.org Studies in Arabidopsis thaliana have shown a significant overlap between the genes induced by this compound and those responsive to ¹O₂. pnas.org This signaling cascade is crucial for inducing defense mechanisms and increasing the plant's tolerance to high light conditions. nih.govpnas.org A key component in this pathway is the METHYLENE BLUE SENSITIVITY 1 (MBS1) protein, a zinc finger protein that is positioned downstream of this compound and is essential for the acclimation to ¹O₂. mdpi.comresearchgate.net
A notable feature of this compound-induced gene regulation is the activation of detoxification pathways. nih.gov It stimulates the expression of genes encoding detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glycosyltransferases, which are involved in the xenobiotic detoxification response. nih.govoup.com This response helps to neutralize and eliminate toxic compounds generated during stress. nih.gov
The signaling pathway for this detoxification response involves the GRAS protein SCARECROW LIKE14 (SCL14) and several ANAC transcription factors. encyclopedia.pubnih.gov this compound induces the expression of SCL14, which, in conjunction with TGAII transcription factors, activates the expression of ANAC102. nih.govresearchgate.net ANAC102 then acts as a master regulator, controlling the expression of other ANAC transcription factors (ANAC002, ANAC032, and ANAC081) and a suite of detoxification enzymes. nih.govresearchgate.net This hierarchical cascade enhances the plant's capacity to cope with photooxidative stress by mitigating cellular damage from toxic byproducts. nih.gov Interestingly, this SCL14-dependent pathway appears to be distinct from the MBS1-mediated ¹O₂ signaling pathway. mdpi.com
Interaction with Key Regulatory Pathways
This compound plays a crucial role in regulating the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids essential for photosynthesis and growth, such as carotenoids and chlorophylls (B1240455). pnas.orgpnas.org In response to stresses like herbivory, increased levels of reactive oxygen species lead to the conversion of β-carotene into this compound. azolifesciences.comnih.gov
This compound then acts to down-regulate the MEP pathway through a dual mechanism. pnas.orgmpg.de It directly inhibits the activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the rate-limiting enzyme of the MEP pathway. pnas.orgpnas.orgnih.gov Molecular modeling suggests that this compound binds to the active site of DXS, blocking its catalytic function. nih.gov Additionally, this compound suppresses the transcription of the DXS gene. pnas.orgmpg.de This inhibition of the MEP pathway represents a key mechanism by which plants shift resources from growth-related processes to defense in response to environmental challenges. mpg.deazolifesciences.com
Metabolic Reorganization and Flux Changes
This compound plays a crucial role in reconfiguring plant metabolism, balancing the demands of growth and defense. researchgate.netnih.gov This metabolic reorganization is key to how β-cyclocitral can promote stress acclimation without negatively impacting plant growth. nih.gov
The application of β-cyclocitral leads to significant changes in the plant's metabolome, affecting both primary and secondary metabolic pathways. mdpi.comnih.gov It influences the metabolism of amino acids and the accumulation of phytophenols. nih.gov This demonstrates a clear link between the primary building blocks of the cell and the production of specialized defensive compounds. mdpi.comnih.gov The ability of β-cyclocitral to modulate these interconnected pathways is central to its function in optimizing plant fitness. mdpi.comresearchgate.net For example, the supply of precursors from primary metabolism is essential for the biosynthesis of secondary metabolites like carotenoids and other defense compounds. europa.eu
Experimental evidence suggests that β-cyclocitral can positively influence the photosynthetic rate. mdpi.comencyclopedia.pub This may be linked to its impact on the synthesis of compounds essential for photosynthesis. pnas.org For instance, β-cyclocitral treatment has been shown to increase the accumulation of amino acids like glutamate (B1630785) and glycine, which are precursors for chlorophyll (B73375) biosynthesis. mdpi.com Specifically, glutamate is a precursor for the synthesis of δ-aminolaevulinic acid (ALA), a key intermediate in the production of tetrapyrrols, the building blocks of chlorophyll. mdpi.com However, other studies have shown that β-cyclocitral can also down-regulate the expression of genes involved in chlorophyll biosynthesis, suggesting a complex, and possibly context-dependent, regulatory role. researchgate.netmdpi.com For instance, in the alga Chlamydomonas reinhardtii, β-cyclocitral treatment led to the down-regulation of genes associated with porphyrin and chlorophyll anabolism. researchgate.netmdpi.com This suggests that while β-cyclocitral may not be a primary signal for high light stress in algae, it retains a conserved function in regulating chlorophyll levels. mdpi.com
Ecological Roles and Interspecies Interactions in Aquatic Environments
Allelopathic Effects on Microorganisms and Aquatic Flora
Beta-cyclocitral (B22417) exhibits significant allelopathic properties, affecting the growth and survival of various aquatic microorganisms and plants. researchgate.netencyclopedia.pubfrontiersin.org This chemical interference is a key mechanism through which producing organisms, such as cyanobacteria, gain a competitive advantage for resources. frontiersin.org
This compound functions as a potent inhibitor of competing microalgae. researchgate.netresearchgate.net Its release into the water, particularly during cyanobacterial blooms, can suppress the growth of other phytoplankton species. frontiersin.orgnih.gov For instance, studies have shown that β-cyclocitral, along with other volatile organic compounds from Microcystis, has inhibitory effects on the growth of green algae like Chlorella pyrenoidosa and Chlamydomonas reinhardtii. frontiersin.orgnih.govmdpi.com This allelopathic activity helps cyanobacteria to dominate in eutrophic water bodies by outcompeting other algae for essential nutrients. frontiersin.orgnih.gov The mechanism of inhibition can involve the degradation of photosynthetic pigments and a decline in photosynthetic capabilities in the target microalgae. frontiersin.org
The allelopathic effects of β-cyclocitral extend to diatoms, with studies demonstrating its toxicity to species such as Nitzschia palea. nih.govnih.govnih.gov Research has shown that relatively low concentrations of β-cyclocitral can cause cell rupture in N. palea. frontiersin.orgnih.gov Kinetic experiments revealed that concentrations of 0.1–0.5 mg L⁻¹ were sufficient to rupture 15–20% of N. palea cells. nih.gov At higher concentrations of 5–10 mg L⁻¹, nearly all diatom cells ruptured within 8 to 24 hours. nih.gov Scanning electron microscopy has confirmed significant alterations to the cell structure of N. palea upon exposure to β-cyclocitral. nih.gov This demonstrates that diatoms are considerably more sensitive to this compound than some cyanobacteria, such as Microcystis aeruginosa. nih.govnih.gov
Table 1: Comparative Toxicity of β-Cyclocitral on Microorganisms
| Organism | Effective Concentration for Cell Rupture | Outcome |
|---|---|---|
| Nitzschia palea (Diatom) | 0.1–0.5 mg L⁻¹ | 15-20% cell rupture |
| Nitzschia palea (Diatom) | 5–10 mg L⁻¹ | Nearly 100% cell rupture within 8-24h |
| Microcystis aeruginosa (Cyanobacterium) | 5–10 mg L⁻¹ | 15-20% cell rupture |
This table is generated based on data from kinetic experiments. nih.gov
This compound also plays a role in the interaction between cyanobacteria and aquatic macrophytes. encyclopedia.pubfrontiersin.org It acts as an allelopathic agent, inhibiting the growth of these larger aquatic plants. researchgate.net For example, studies on duckweed (Lemna turionifera) have shown that exposure to β-cyclocitral leads to inhibitory effects on growth and photosynthetic properties. researchgate.netfrontiersin.org This is achieved by down-regulating the expression of genes associated with the synthesis of photosynthetic pigments, the photosynthetic electron transport chain, and CO₂ fixation. researchgate.netfrontiersin.org The release of such volatile compounds by cyanobacteria is considered a strategy to gain a competitive edge over aquatic macrophytes for resources in nutrient-rich environments. frontiersin.org
Grazer Defense Signaling
Beyond its allelopathic functions, β-cyclocitral serves as a crucial chemical defense signal against herbivores, particularly zooplankton. chemsrc.comresearchgate.netnih.gov This mechanism is a key survival strategy for cyanobacteria like Microcystis. core.ac.ukglpbio.com
This compound acts as a powerful repellent to zooplankton grazers such as Daphnia. researchgate.netnih.govwhiterose.ac.uk It is proposed to be a defense signal that indicates poor-quality food. researchgate.netnih.gov Research has demonstrated that the release of β-cyclocitral by Microcystis is often triggered by cell rupture, which can be initiated by grazing. core.ac.ukresearchgate.net While live, intact Microcystis cells contain very low to undetectable levels of β-cyclocitral, cell damage activates a rapid enzymatic reaction that produces high concentrations of the compound. core.ac.ukresearchgate.net This sudden release creates a robust microzone of repellent around the cyanobacterial colonies, deterring further grazing. core.ac.ukresearchgate.net
Exposure to β-cyclocitral significantly alters the behavior of grazers like Daphnia magna and Daphnia sinensis. core.ac.uknih.gov Studies using a Daphnia toximeter have shown that β-cyclocitral induces a marked and immediate increase in the swimming velocity of D. magna, a characteristic escape or avoidance response. core.ac.ukresearchgate.netnih.gov The minimum concentration of β-cyclocitral that elicits this significant behavioral change, known as the odor threshold, was found to be 750 nM. core.ac.uk Interestingly, the daphnids tend to acclimate to the presence of the compound within a few minutes, returning to their normal swimming speed even while still exposed. core.ac.uknih.gov More recent research has identified β-cyclocitral as a novel inhibitor of the enzyme acetylcholinesterase (AChE) in D. sinensis. nih.gov By inhibiting AChE, β-cyclocitral causes an accumulation of the neurotransmitter acetylcholine, which in turn suppresses the feeding rate, heart rate, and swimming speed of the daphnids. nih.gov It can also induce intestinal peristalsis and emptying, further contributing to the defense of Microcystis against grazing pressure. nih.gov
Table 2: Behavioral Responses of Daphnia magna to β-Cyclocitral
| β-Cyclocitral Concentration | Initial Swimming Velocity (cm/sec) | Post-Exposure Swimming Velocity (cm/sec) | Statistical Significance |
|---|---|---|---|
| 2.5 µmol/L | 0.48 | 0.65 | Significant Increase |
| 750 nmol/L | 0.60 | 0.72 | Significant Increase |
This table is generated based on data from behavioral studies. core.ac.ukresearchgate.net
Cyanobacterial Bloom Dynamics and Regulation
The presence and concentration of β-cyclocitral are intricately linked with the life cycle and ecological impact of cyanobacterial blooms, particularly those formed by species like Microcystis aeruginosa.
Production by Bloom-Forming Cyanobacteria (e.g., Microcystis aeruginosa)
Microcystis aeruginosa, a prevalent and often dominant species in cyanobacterial blooms, is a primary producer of β-cyclocitral. mdpi.comnih.gov The compound is synthesized through the oxidative cleavage of β-carotene, a photosynthetic pigment. researchgate.net This process can be either enzymatic, involving a specific carotene oxygenase, or non-enzymatic, driven by reactive oxygen species (ROS) under conditions of high light and temperature stress. mdpi.comnih.gov
The production of β-cyclocitral is not constant but varies with the growth phase of the cyanobacteria. nih.govnih.gov Intracellular concentrations and the amount per cell tend to increase during the logarithmic growth phase and peak during the stationary phase. nih.govnih.govresearchgate.net Studies have shown a linear relationship between the concentrations of β-carotene and β-cyclocitral, especially during the log phase, suggesting that β-carotene availability is a key factor in its production. nih.govresearchgate.net However, during the stationary phase, the production may become limited by the activity of carotene oxygenase. nih.gov Cell rupture, such as that caused by grazers, can also trigger a rapid, enzymatic release of β-cyclocitral. core.ac.ukfrontiersin.org
β-Cyclocitral Production in Microcystis aeruginosa
| Growth Phase | β-Cyclocitral Concentration | Key Findings | References |
|---|---|---|---|
| Log Phase | Increasing | Synchronous increase with cell density; production is dependent on β-carotene. | nih.govnih.govresearchgate.net |
| Stationary Phase | Peak | Highest concentrations observed; production may become limited by enzyme activity. | nih.govnih.govresearchgate.net |
| Cell Rupture | Rapid Release | Enzymatic reaction produces high amounts upon cell damage. | core.ac.ukfrontiersin.org |
Inducement of Cell Lysis and Programmed Cell Death in Cyanobacteria
β-Cyclocitral has a potent lytic effect on cyanobacteria, including on its producer, Microcystis aeruginosa, and other competing species. mdpi.comnih.gov This activity is a key factor in the regulation of cyanobacterial populations and the decline of blooms. duke.edu The compound can induce cell rupture, leading to the release of intracellular contents. mdpi.comencyclopedia.pub
Research indicates that the lethal effect of β-cyclocitral is concentration-dependent. duke.edu At high concentrations, it can cause rapid cell rupture. duke.edu Furthermore, studies suggest that β-cyclocitral can trigger programmed cell death (PCD) in cyanobacteria and other algae. frontiersin.orgnih.govresearchgate.net The mechanism of toxicity has been linked to the induction of nuclear variation, DNA laddering, and the activation of caspase-like proteins, which are hallmarks of apoptosis-like cell death. mdpi.comencyclopedia.pubresearchgate.net This self-toxic effect at high concentrations suggests that while beneficial for outcompeting other species, β-cyclocitral can also be harmful to the emitting population. mdpi.comencyclopedia.pub
Contribution to Water Quality and Odor Pollution
The production of β-cyclocitral during cyanobacterial blooms significantly impacts water quality, most notably by contributing to taste and odor problems in drinking water supplies. mdpi.comcore.ac.ukfrontiersin.org It imparts a characteristic hay-like, tobacco, or fruity odor to the water. core.ac.ukaroxa.com This compound is a major contributor to the offensive odors associated with eutrophic waters, which can lead to public complaints and drinking water crises. mdpi.comfrontiersin.org
Beyond its olfactory impact, the lytic activity of β-cyclocitral contributes to other water quality changes. nih.gov When β-cyclocitral causes cyanobacterial cells to rupture, it leads to the degradation of chlorophyll-a and β-carotene. nih.govencyclopedia.pub However, the more stable pigment phycocyanin is released into the water, resulting in a characteristic shift in the water's color from green to blue. nih.govmdpi.comencyclopedia.pub Furthermore, the oxidation of β-cyclocitral in water forms β-cyclocitric acid, which can lead to a decrease in the water's pH. nih.govmdpi.comencyclopedia.pub
Interspecies and Intraspecies Chemical Communication
As a volatile organic compound, β-cyclocitral serves as a crucial chemical signal in the aquatic environment, facilitating both interspecies and intraspecies communication. researchgate.netfrontiersin.org
Volatile Organic Compound (VOC) Emission as Chemical Signals
The emission of β-cyclocitral acts as a chemical signal that can be detected by other organisms in the aquatic ecosystem. researchgate.netfrontiersin.org For instance, it functions as an allelopathic agent, inhibiting the growth of competing algae and aquatic plants, thereby helping cyanobacteria to dominate in eutrophic waters. frontiersin.orgencyclopedia.pubfrontiersin.org It also serves as a defense signal, repelling grazers like Daphnia by indicating that the cyanobacteria are poor-quality food. mdpi.comresearchgate.netmdpi.com This repellent effect is triggered by the release of β-cyclocitral upon cell damage, acting as a "front-line" chemical warning. core.ac.uk
Aggregating Information Transfer
There is evidence to suggest that β-cyclocitral may play a role in intraspecies communication, specifically in transferring information that promotes the aggregation of cyanobacterial cells. frontiersin.org This chemical signal could induce individual cells to come together, which is a critical step in the formation of surface blooms. frontiersin.orgnih.gov Such aggregation can enhance the resistance of the cyanobacterial population to environmental stresses. frontiersin.org
Competitive Dynamics in Non-Vascular Plants (e.g., Mosses)
In non-vascular plants, such as mosses, volatile organic compounds (VOCs) play a crucial role in mediating interspecies interactions and competitive dynamics. nih.govresearchgate.net The volatile apocarotenoid, this compound, has been identified as a significant signaling molecule in these exchanges, particularly in competitive environments. researchgate.netmdpi.com Research has demonstrated that bryophytes, among the oldest of plant species, can recognize their neighbors through the perception of VOCs, a capability once thought to be limited to more complex vascular plants. nih.govtheses.cz
Pioneering studies on peatland mosses have provided the first direct evidence of VOC-mediated communication in non-vascular plants. nih.govresearchgate.net In a notable study, the rare moss Hamatocaulis vernicosus was exposed to VOCs from a common competitor, Sphagnum flexuosum. researchgate.net The results showed that when exposed to the competitor's volatiles, H. vernicosus shoots elongated and significantly increased their emission of a compound chemically related to this compound, with a six-fold increase compared to control conditions. nih.govresearchgate.net This response suggests an active communication system where this compound acts as an allelopathic signal, indicating the presence and competitive pressure of a neighboring species. encyclopedia.pubmdpi.com
Both H. vernicosus and S. flexuosum were found to emit this compound, although production was substantially higher in H. vernicosus. theses.cz The total VOC production of H. vernicosus was approximately four times higher than that of S. flexuosum. theses.cz This differential emission rate could be a factor in determining competitive dominance, with the higher output from H. vernicosus serving as a more potent signal of its competitive strength. encyclopedia.pubmdpi.com
Further experiments simulating competition stress using far-red (FR) light revealed similar effects on VOC emissions. researchgate.nettheses.cz The addition of FR light, which mimics the light environment under a plant canopy, led to an increased production of this compound in both moss species. theses.cz This finding supports the role of this compound as a stress signal, released in response to both biotic competition and abiotic environmental cues that simulate it. researchgate.net The alteration of the VOC blend in response to these stimuli highlights a sophisticated mechanism for navigating competitive interactions in bryophyte communities. theses.cz
The table below summarizes the key research findings on the emission of this compound and a related compound, MTCC (methyl 2,6,6-trimethyl-1-cyclohexene-1-carboxylate), by Hamatocaulis vernicosus in response to stimuli.
VOC Emission by Hamatocaulis vernicosus Under Competitive Stress
| Experimental Condition | Observed Effect on H. vernicosus | Key VOCs Affected | Magnitude of Change | Source |
|---|---|---|---|---|
| Exposure to Sphagnum flexuosum VOCs | Shoot elongation and increased VOC emission. | Compound related to this compound, MTCC | Six-fold increase in this compound-related compound. | nih.govresearchgate.net |
| Addition of Far-Red (FR) Light | Increased production of specific VOCs, simulating competition stress. | This compound, MTCC | Statistically significant increase (p=0.03 for β-cyclocitral; p=0.003 for MTCC). | theses.cz |
| Comparison of Basal Emission | H. vernicosus produces significantly more of certain volatiles than S. flexuosum. | This compound, α-copaene | Individual volatile production is 6–10 times higher in H. vernicosus. | theses.cz |
Interactions with Other Organisms
Insect Chemoecology
Beta-cyclocitral (B22417) plays a multifaceted role in the chemical ecology of insects, acting as a pheromone component, an attractant for certain pest species, a repellent for others, and eliciting distinct behavioral and physiological responses.
This compound has been identified as a component of pheromones in certain insects. For instance, it is a known bioactive molecule in animals and is a pheromone component for insects such as the red fire ant. uliege.be Research into the chemical communication of the vinegar fly, Drosophila, has shown that their frass contains pheromones that attract conspecifics to food sources. mpg.de This fecal material makes fruits more attractive to other flies, and this compound is a key volatile involved in this attraction. mpg.de Further research has also explored this compound among other semiochemicals for its activity on the odorant receptors of the red-belted clearwing moth (Synanthedon myopaeformis). mdpi.com
This compound is a potent attractant for the invasive agricultural pest, the spotted-wing drosophila, Drosophila suzukii. mpg.de This compound, a terpenoid found in strawberry leaves, is highly attractive to D. suzukii but not to all Drosophila species. nih.govoup.com This specificity suggests that leaf and fruit volatile organic compounds (VOCs) are critical for developing species-specific monitoring lures. nih.govoup.com
Research has focused on combining this compound with fruit-ripening volatiles to enhance its attractiveness. While single fruit-based VOCs alone may not elicit a strong behavioral attraction, the addition of this compound produces a significant attraction response from both male and female D. suzukii. nih.govoup.com Studies have demonstrated synergistic or additive effects when this compound is combined with compounds like ethyl hexanoate, methyl butyrate (B1204436), ethyl acetate (B1210297), and isoamyl acetate. researchgate.netfrontiersin.org For example, a three-component blend of isoamyl acetate, this compound, and methyl butyrate was found to be highly attractive to female D. suzukii while remaining unattractive to the non-target species Drosophila melanogaster. frontiersin.orgfrontiersin.org
Table 1: Attraction of Drosophila suzukii to this compound Blends
| Blend Composition | Target Species | Attractiveness | Non-Target Species (D. melanogaster) | Source(s) |
| This compound + Tart Cherry Juice | D. suzukii (female) | Synergistically increased attraction | Not Specified | frontiersin.org |
| This compound + Ethyl Hexanoate | D. suzukii | Synergistic effect | Not Specified | researchgate.netfrontiersin.org |
| This compound + Methyl Butyrate | D. suzukii | Additive effect | Not Specified | researchgate.netfrontiersin.org |
| Isoamyl acetate + this compound + Methyl Butyrate | D. suzukii (especially females) | Highly attractive | Not attractive | frontiersin.orgfrontiersin.org |
In contrast to its role as an attractant, this compound also functions as an effective insect repellent for various species. zhishangchemical.com It is a component of plants like thyme, contributing to the plant's natural defense against insects like mosquitoes, gnats, and chiggers. myimpactbotanicals.com Furthermore, derivatives of this compound have shown antifeedant properties. A chlorolactone derived from this compound, for instance, is an effective antifeedant against the confused flour beetle, Tribolium confusum. researchgate.net
The interaction of this compound with insects is underpinned by specific physiological and behavioral responses. In D. suzukii, electroantennogram (EAG) recordings, which measure the electrical output of the antennae in response to an odor, revealed a positive dose-response for both sexes as concentrations of this compound increased. nih.govdntb.gov.ua Interestingly, at lower doses, the mean EAG responses in males were significantly greater than in females, suggesting a higher sensitivity in males. nih.govdntb.gov.ua In caged behavioral bioassays, traps baited with this compound captured significantly more D. suzukii flies than solvent controls. nih.govoup.com
The response to this compound is species-specific. Research has shown that D. suzukii possesses a specific olfactory sensory neuron (housed within the "ab3" sensillum) that detects this compound, a capability not observed in the closely related D. melanogaster. nih.gov While D. melanogaster can also sense this compound, its behavioral reaction is dose-dependent, showing attraction at a low dose (1 μg) and strong aversion at a slightly higher dose (2 μg). unitn.itunitn.it
Table 2: Electrophysiological and Behavioral Responses to this compound
| Insect Species | Response Type | Observation | Finding | Source(s) |
| Drosophila suzukii | Electrophysiological (EAG) | Positive dose-response in both sexes. | Males show greater response at lower doses than females. | nih.govdntb.gov.ua |
| Drosophila suzukii | Behavioral (Trap Capture) | Significantly greater capture in baited traps. | This compound is a strong attractant. | nih.govoup.com |
| Drosophila melanogaster | Behavioral (T-maze) | Attraction at low dose (1 μg), aversion at high dose (2 μg). | Response is steeply dose-dependent. | unitn.itunitn.it |
| Drosophila suzukii | Neurophysiological (SSR) | Specific olfactory sensory neuron ("ab3A") responds to this compound. | Possesses a specialized receptor not found in D. melanogaster. | nih.gov |
Mammalian and Yeast Cell Studies
Recent scientific investigations have uncovered potential anti-aging effects of this compound (referred to as CYC in studies) on mammalian cells. nih.govmdpi.com In laboratory settings, this compound was shown to inhibit senescence induced by etoposide (B1684455) in both PC12 (rat neuronal) and 3T3 (mouse fibroblast) cell lines. researchgate.netnih.gov
The mechanism behind this anti-aging effect appears to be linked to the protection of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with cell division. nih.govmdpi.com Administration of this compound led to notable increases in telomere length and the expression of key proteins in the telomeric shelterin complex, specifically telomeric-repeat binding factor 2 (TRF2) and repressor activator protein 1 (RAP1). nih.gov Furthermore, this compound demonstrated a capacity to reverse telomere damage induced by hydrogen peroxide (H₂O₂). nih.govmdpi.com A 1 µM concentration of this compound not only reversed the damage but significantly increased telomere length by over 50% compared to the control. mdpi.com
Effects on Yeast Cells
Recent scientific investigations have highlighted the significant impact of this compound on the cellular processes of yeast, particularly in the context of aging and stress response. Research has demonstrated that this compound can extend the lifespan of yeast and mitigate cellular damage through various mechanisms, including telomere protection, reduction of oxidative stress, and activation of autophagy. researchgate.netnih.govnih.govmdpi.com
Studies utilizing the K6001 and YOM36 yeast strains have been instrumental in elucidating these effects. researchgate.netnih.govresearchgate.net In replicative lifespan (RLS) experiments with K6001 yeast, this compound was identified as a potent anti-aging compound. nih.govmdpi.com This was further corroborated by chronological lifespan (CLS) experiments with YOM36 yeast, which also confirmed the anti-aging properties of the molecule. nih.govnih.gov
The primary mechanisms through which this compound exerts its effects on yeast cells involve interactions with pathways governing telomere maintenance, oxidative stress, and autophagy. researchgate.netnih.govnih.gov
Telomere Protection
This compound has been shown to positively influence telomere length and stability in yeast cells. Administration of the compound led to significant increases in both telomerase content and telomere length. researchgate.netnih.gov Furthermore, it enhanced the expression of essential components of the telomeric shelterin protein complex, specifically the telomeric-repeat binding factor 2 (TRF2) and repressor activator protein 1 (RAP1). researchgate.netnih.gov Research also indicates that this compound can reverse telomere damage induced by hydrogen peroxide (H₂O₂). nih.govnih.gov
The table below details the effect of different concentrations of this compound on telomerase activity in yeast cells.
| Concentration (µM) | Telomerase Content (U/L) | Significance (p-value) |
| 0 (Control) | 22.07 ± 3.06 | - |
| 0.1 | 45.57 ± 2.89 | < 0.01 |
| 1 | 59.46 ± 5.03 | < 0.001 |
| 10 | 69.63 ± 5.70 | < 0.001 |
| Data sourced from a 2024 study on the anti-aging effects of this compound. mdpi.com |
Antioxidative Stress Response
A key aspect of this compound's interaction with yeast is its strong antioxidant capacity. researchgate.netnih.gov The compound significantly improves the survival rate of BY4741 yeast when subjected to oxidative stress induced by 6.2 mM H₂O₂. nih.govnih.gov This protective effect is achieved by reducing the intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.com
Concurrently, this compound boosts the activity of crucial antioxidant enzymes. nih.gov The activities of total superoxide (B77818) dismutase (SOD), copper-zinc superoxide dismutase (CuZn-SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) were all shown to increase following treatment with the compound. nih.gov
The table below presents the impact of this compound on reactive oxygen species (ROS) levels in yeast cells under oxidative stress.
| Concentration (µM) | ROS Level (Arbitrary Units) | Significance (p-value) |
| 0 (Control) | 1073.28 ± 84.62 | - |
| 0.1 | 630.68 ± 107.28 | < 0.01 |
| 1 | 443.04 ± 53.73 | < 0.001 |
| 10 | 464.21 ± 177.60 | < 0.001 |
| Data sourced from a 2024 study on the anti-aging effects of this compound. nih.gov |
Autophagy Activation
This compound has been observed to enhance autophagy, a fundamental cellular process for degrading and recycling cellular components. researchgate.netnih.gov In the YOM38-GFP-ATG8 yeast strain, the compound increased autophagic flux and the expression of free green fluorescent protein (GFP), which is indicative of heightened autophagic activity. nih.govnih.gov Western blot analysis revealed that autophagy initiation begins shortly after treatment, peaks around 24 hours, and then returns to baseline levels by 32 hours. nih.gov
However, the anti-aging effects of this compound are dependent on the presence of functional antioxidant and autophagy-related genes. nih.govnih.gov In mutant K6001 yeast strains lacking genes such as Δsod1, Δsod2, Δcat, Δgpx, Δatg2, and Δatg32, this compound did not extend the replicative lifespan, underscoring the importance of these pathways for its mechanism of action. nih.govnih.gov
Synthetic Approaches and Derivatization of Beta Cyclocitral
Chemical Synthesis Methodologies
Cyclization of Citral (B94496) Anil
A prevalent and established method for synthesizing β-cyclocitral involves the acid-catalyzed cyclization of citral anil. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com This process typically begins with the formation of a Schiff base, citral anil, from the reaction of citral with aniline. mit.edu The subsequent cyclization is commonly achieved using a strong acid, such as 95% sulfuric acid, at low temperatures. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com
An improved iteration of this method has been developed to enhance the purity of the resulting β-cyclocitral. cdnsciencepub.comresearchgate.netcapes.gov.br By carefully controlling the reaction conditions and, crucially, avoiding steam distillation during the product work-up, the formation of undesirable by-products like p-cymene (B1678584) and 1-acetyl-4,4-dimethyl-1-cyclohexene can be prevented. cdnsciencepub.comresearchgate.netcapes.gov.brcdnsciencepub.com The original method, which included steam distillation, would yield a mixture of α-cyclocitral, β-cyclocitral, and the aforementioned ketone. cdnsciencepub.com The improved process, however, initially yields a mixture of α- and β-cyclocitral. cdnsciencepub.com The α-isomer can then be converted to the more stable β-isomer. cdnsciencepub.com
A related approach involves the reaction of an open-chain aldehyde with methylamine (B109427) to form its N-methylaldimine, which is then cyclized with a multi-molar excess of concentrated sulfuric acid to produce the cyclocitral N-methylaldimine. google.com This intermediate is subsequently hydrolyzed to yield a mixture of α- and β-cyclocitral in high yields. google.com
Table 1: Comparison of Citral Anil Cyclization Methods for β-Cyclocitral Synthesis
| Feature | Standard Method with Steam Distillation | Improved Method without Steam Distillation |
| Key Reagent | Citral anil, 95% Sulfuric Acid | Citral anil, 95% Sulfuric Acid |
| Work-up Step | Steam distillation | Avoidance of steam distillation |
| Primary Products | α-cyclocitral, β-cyclocitral, p-cymene, 1-acetyl-4,4-dimethyl-1-cyclohexene | α-cyclocitral, β-cyclocitral |
| Purity of β-cyclocitral | Lower, requires further purification | Higher |
| By-product Formation | Significant | Minimized |
Reformatsky Reaction Applications
The Reformatsky reaction serves as a valuable tool in the synthesis of compounds related to and derived from β-cyclocitral, particularly in the construction of vitamin A and its analogs. cdnsciencepub.com This reaction typically involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal.
In the context of β-cyclocitral, it can be reacted with compounds like methyl 4-bromo-3-methylbut-2-enoate or ethyl 4-bromo-3-methylbut-2-enoate in the presence of zinc. google.comresearchgate.netresearchgate.net This reaction leads to the formation of a δ-lactone, specifically the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid, as the primary product. researchgate.netresearchgate.net Interestingly, both Z- and E-isomers of the bromo-ester reactant lead to the same lactone, indicating an E to Z inversion occurs during the reaction. researchgate.netresearchgate.net
This lactone intermediate is significant as it can readily isomerize to form cis-β-ionylideneacetic acid. researchgate.net The application of this reaction is a key step in a synthetic route for preparing 9-cis-β-carotene, starting from β-cyclocitral. google.com The process involves reacting β-cyclocitral with ethyl 4-bromo-3-methylbut-2-enoate in dry tetrahydrofuran (B95107) with zinc to yield 4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-one. google.com
Other Oxidation and Conversion Methods
Beyond the primary synthesis routes, various oxidation and conversion methods are employed to produce β-cyclocitral and its derivatives. For instance, β-cyclocitral can be derived from the oxidative cleavage of β-carotene. mdpi.comwikipedia.org This can occur non-enzymatically through reaction with reactive oxygen species like singlet oxygen (¹O₂), or enzymatically via carotenoid cleavage dioxygenases (CCDs). mdpi.comwikipedia.org
In a different synthetic approach, pyronenes can be epoxidized and subsequently converted to cyclocitrals. google.com Specifically, γ-pyronene (1,5,5-trimethyl-6-methylene-1-cyclohexene) or δ³-pyronene (1,1-dimethyl-2,3-dimethylenecyclohexane) can be epoxidized and then transformed into α, β, or γ-cyclocitral. google.com
The dehydrogenation of β-cyclocitral has been explored as a potential route to safranal, though with limited success, yielding only 1-3% of the desired product. mit.edu Another method involves the Baeyer-Villiger oxidation of β-ionone using an oxidant like H₂O₂ in the presence of a Lewis acid catalyst to produce β-homocyclocitral. google.com
Derivatization and Analog Synthesis
Formation of Beta-Cyclocitric Acid
β-Cyclocitric acid is a significant derivative of β-cyclocitral, formed through its oxidation. mdpi.comgoogle.com This conversion can happen spontaneously in an aqueous environment and is observed to be a rapid process within plants, suggesting potential enzymatic catalysis. researchgate.netbiorxiv.orgresearchgate.net The mechanism in water is thought to follow a Baeyer-Villiger-type oxidation. researchgate.netresearchgate.net
For laboratory synthesis, β-cyclocitral can be oxidized to β-cyclocitric acid, optionally in the presence of silver oxide (Ag₂O). google.com The resulting acid can then be isolated through extraction with diethyl ether and purified by recrystallization. google.com This derivative is of interest due to its biological activities, including its role in enhancing plant tolerance to drought stress. google.com
Synthesis of Other Bioactive Derivatives
β-Cyclocitral serves as a versatile starting material for the synthesis of a range of other bioactive derivatives.
Dihydroactinidiolide : This compound can be formed as a conversion product from β-cyclocitral. It is also a known degradation product of β-carotene, often formed alongside β-ionone and β-cyclocitral during thermal degradation. nih.govresearchgate.nettandfonline.comtandfonline.com
3-Oximido-cyclocitral, 3-Oxocyclocitral, and 3-Oxo-beta-ionone : An effective oxidation method can convert cyclocitral into 3-oximido-cyclocitral. coresta.org This intermediate is valuable for the preparation of other flavor chemicals, including 3-oxocyclocitral and 3-oxo-β-ionone. coresta.org The synthesis of 3-oxo-ionone derivatives from 6-oxo-isophorone via 3-oxo-cyclocitral is a key step in the technical synthesis of rhodoxanthin (B85631) and zeaxanthin. researchgate.net
β-Ionone : β-cyclocitral can be condensed with acetone (B3395972) in the presence of an aqueous sodium hydroxide (B78521) solution to prepare β-ionone. google.com
Table 2: Bioactive Derivatives Synthesized from Beta-Cyclocitral (B22417)
| Derivative | Synthetic Precursor(s) | Key Reaction Type |
| Beta-Cyclocitric Acid | This compound | Oxidation |
| Dihydroactinidiolide | This compound / Beta-Carotene | Conversion / Thermal Degradation |
| 3-Oximido-cyclocitral | Cyclocitral | Oxidation |
| 3-Oxocyclocitral | 3-Oximido-cyclocitral / 6-Oxo-isophorone | Conversion |
| 3-Oxo-beta-ionone | 3-Oximido-cyclocitral | Conversion |
| Beta-Ionone | This compound, Acetone | Condensation |
Structure-Activity Relationship Studies of this compound Derivatives
The modification of the this compound scaffold has given rise to a diverse range of derivatives with a wide spectrum of biological activities. Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features responsible for these effects, guiding the synthesis of more potent and selective agents. These investigations have explored the impact of various structural alterations, from simple functional group modifications to the construction of complex polycyclic systems, on the antifeedant, antimicrobial, antifungal, anticancer, and anti-inflammatory properties of the resulting compounds.
Halogenated Lactone Derivatives: Antifeedant and Antimicrobial Activities
The introduction of a lactone ring and subsequent halogenation of this compound has been a fruitful strategy for developing compounds with notable antifeedant and antimicrobial properties. Research has demonstrated that the nature of the halogen atom plays a critical role in the biological activity of these bicyclic γ-lactones.
A study on the synthesis of new bicyclic γ-lactones derived from this compound revealed a clear correlation between the halogen substituent and the antifeedant activity against various storage pests. nih.gov While the non-halogenated lactone derivative showed antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, it lacked significant antifeedant properties. nih.gov In contrast, the halogenated derivatives (chloro-, bromo-, and iodo-lactones) exhibited potent antifeedant effects. nih.gov
The following table summarizes the synthesis of these halogenated lactones from this compound and highlights the influence of the halogen on their biological activity. The general synthetic scheme involves the conversion of this compound to (1,3,3-Trimethyl-2-methylene-cyclohexyl) acetic acid, which is then subjected to halolactonization. mdpi.com
| Derivative | Halogen | Key Biological Activity |
| 1-Chloromethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Chlorine | Highest antifeedant activity against Tribolium confusum larvae and adults. nih.gov |
| 1-Bromomethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Bromine | Significant antifeedant activity. nih.gov |
| 1-Iodomethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Iodine | Potent antifeedant agent. nih.gov |
| 1,2,2,6-Tetramethyl-9-oxabicyclo[4.3.0]nonan-8-one | None | Active against Staphylococcus aureus and Listeria monocytogenes, but no significant antifeedant activity. nih.gov |
These findings underscore that the presence and nature of the halogen atom are key determinants of the antifeedant activity of these this compound-derived lactones.
Tricyclic Diterpenoid Analogs: Antifungal and Anti-inflammatory Properties
This compound has also served as a versatile starting material for the convergent synthesis of tricyclic diterpenoid analogs, leading to the discovery of compounds with significant antifungal and anti-inflammatory activities.
One line of research focused on the synthesis of an antifungal tricyclic o-hydroxy-p-quinone methide diterpenoid and its analogs. acs.orgnih.govnih.gov The synthetic strategy involved the coupling of a substituted benzyl (B1604629) chloride with this compound. acs.orgnih.gov Structure-activity relationship studies of these analogs against various pathogenic yeasts and filamentous fungi revealed the importance of specific structural features for antifungal potency. For instance, evaluation of the effect of a 2-hydroxyethyl group on the antifungal activity was conducted by preparing an analog lacking this group. nih.gov
In a separate but related investigation, simplified analogs of the natural cassane diterpenoid pterolobirin H were synthesized from this compound. mdpi.com These simplified analogs were evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that several of the synthesized compounds were potent inhibitors of NO production, with some exhibiting stronger activity than the natural product itself. mdpi.com For example, the simplified analog 16 showed an IC50 for NO inhibition of 7.49 ± 0.15 μg/mL, making it 6.29 times more potent than the reference drug diclofenac. mdpi.com Furthermore, the intermediate hydroxyphenol 15 was the most active compound, with an IC50 of 0.62 ± 0.21 μg/mL, demonstrating that even precursors in the synthetic pathway can possess significant biological activity. mdpi.com
The following table presents data on the anti-inflammatory activity of some of these tricyclic analogs.
| Compound | Description | IC50 for NO Inhibition (μg/mL) |
| 15 | Hydroxyphenol intermediate | 0.62 ± 0.21 mdpi.com |
| 16 | Simplified analog of pterolobirin H | 7.49 ± 0.15 mdpi.com |
| Diclofenac | Reference drug | 47.12 ± 4.815 mdpi.com |
These studies demonstrate that the tricyclic framework derived from this compound is a promising scaffold for the development of new antifungal and anti-inflammatory agents, with specific substitutions significantly influencing their potency.
Agelasine and Agelasimine Analogs: Broad-Spectrum Antimicrobial and Antineoplastic Activities
Inspired by the potent biological activities of marine natural products, researchers have utilized this compound to synthesize simplified analogs of agelasines and agelasimines. These natural products, isolated from marine sponges, are known for their antimicrobial and cytotoxic properties. nih.govresearchgate.net The synthesis of simplified analogs allows for the exploration of the minimal structural requirements for biological activity and provides a more accessible route to these complex molecules. nih.gov
Structurally simplified analogs of agelasines and agelasimines, incorporating a substituent derived from this compound, have been shown to be potent inhibitors of a wide range of pathogenic microorganisms, including Mycobacterium tuberculosis, as well as various cancer cell lines. nih.govresearchgate.net The biological activities of these synthetic analogs were found to be in the same range as the more complex natural products. nih.gov This indicates that the this compound-derived moiety can effectively mimic the terpenoid portion of the natural products, contributing significantly to their biological profile. Furthermore, these analogs were the first to demonstrate inhibitory activity against the protozoa Acanthamoeba castellanii and Acanthamoeba polyphaga. nih.gov
The research into these analogs highlights a successful strategy where a readily available starting material like this compound can be used to create simplified, yet highly active, versions of complex natural products, opening avenues for the development of new therapeutic agents. nih.gov
Analytical Methodologies and Environmental Monitoring
Detection and Quantification Techniques
The accurate detection and quantification of β-cyclocitral in various matrices, from environmental samples to biological tissues, rely on sophisticated analytical techniques. The choice of method is often dictated by the sample's complexity, the concentration of the analyte, and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like β-cyclocitral. researchgate.net This method separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio. hmdb.ca GC-MS has been successfully employed to identify and quantify β-cyclocitral in a variety of contexts, including in the analysis of volatile compounds from microalgae and in environmental water samples. scielo.brresearchgate.net
In the analysis of earthy and musty odorants in water, a GC-MS method operating in selected ion monitoring (SIM) mode can simultaneously analyze β-cyclocitral along with other compounds like geosmin (B144297) and 2-methylisoborneol. researchgate.net For β-cyclocitral, characteristic ions at m/z 152 and 137 are often monitored for quantification and confirmation. researchgate.net The use of fast temperature-programmed GC-MS can significantly reduce analysis times, making it a valuable tool for high-throughput screening. oup.com
Recent applications have expanded to in vitro studies, where headspace sorptive extraction coupled with GC-MS (HSSE-GC-MS) was developed to determine apocarotenoid volatiles from enzymatic activity in Escherichia coli. rsc.org This method proved to be linear and sensitive for the accurate determination of β-cyclocitral. rsc.org
Solid Phase Micro-extraction (SPME) Optimization for Detection
Solid Phase Micro-extraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. mdpi.com It involves the exposure of a coated fiber to the sample, where analytes partition between the sample matrix and the fiber coating. mdpi.com The optimization of SPME parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com
Key parameters that are often optimized for β-cyclocitral detection include:
Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for the extraction of a wide range of VOCs, including β-cyclocitral. nih.govchromatographyonline.com
Extraction Temperature: The temperature at which the extraction is performed can significantly influence the partitioning of β-cyclocitral onto the SPME fiber. Studies have shown that increasing the extraction temperature, for instance to 60°C, can be critical for the formation and subsequent detection of β-cyclocitral, particularly in samples containing its precursors. nih.govmdpi.com
Extraction Time: The duration of the fiber's exposure to the sample is optimized to ensure that equilibrium or a reproducible pre-equilibrium state is reached. scielo.br
Agitation: Stirring or agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the fiber. nih.gov
In a study on Chinese liquor (Baijiu), HS-SPME parameters were optimized to quantify trace aroma compounds, including β-cyclocitral. nih.gov Another study investigating volatile compounds from Dunaliella bardawil algae optimized SPME conditions to 40°C for 15 minutes. scielo.br
Solvent Extraction Methods and Limitations
Conventional solvent extraction involves the use of organic solvents to isolate β-cyclocitral from a sample matrix. mdpi.com Common solvents for extracting nonpolar compounds like β-cyclocitral include hexane, dichloromethane, and chloroform. nih.gov While effective, solvent extraction methods have several limitations. They can be time-consuming, require large volumes of potentially hazardous organic solvents, and may suffer from low extraction efficiency. mdpi.comnih.gov Furthermore, the high volatility of β-cyclocitral can lead to losses during solvent evaporation steps.
Interestingly, some studies have reported that β-cyclocitral could not be detected using solvent extraction methods, whereas it was readily detected using SPME-GC/MS. nih.govmdpi.com This suggests that in some matrices, β-cyclocitral may not exist in its free form but rather as a precursor that is converted to β-cyclocitral under the thermal conditions of the GC injector or during the heating step of SPME. nih.govmdpi.com One study noted that while β-cyclocitral was detected by SPME, its oxidation product, β-cyclocitric acid, was only detectable by solvent extraction. mdpi.com
Influence of Sample Preparation Factors (e.g., heating, acidification, stirring, salt effects)
Sample preparation is a critical step that can significantly impact the detection and quantification of β-cyclocitral. Several factors can influence the release of β-cyclocitral from the sample matrix, particularly when it is present as a precursor.
Heating: As mentioned previously, heating the sample can be crucial for the formation of β-cyclocitral from its precursors. nih.govmdpi.com One study found that heating a sample of Microcystis species to 60°C was a critical factor for β-cyclocitral formation. nih.gov The optimal heating temperature and duration need to be carefully determined, as excessive heat can also lead to the degradation of the compound. researchgate.net For instance, in the analysis of volatiles from Dunaliella bardawil, different optimal temperature ranges were found for β-cyclocitral production depending on the heating method (water bath vs. microwave). scielo.br
Acidification: Acidification of the sample has been shown to be even more effective than heating for the formation of β-cyclocitral from its precursors in some cases. nih.govmdpi.com Storing the sample under acidic conditions for a period, for example, for one hour, can lead to higher yields of β-cyclocitral. researchgate.netnih.gov
Stirring: Agitation of the sample during extraction, particularly in SPME, is important to enhance the transfer of β-cyclocitral from the sample matrix to the extraction phase. nih.gov
Salt Effects: The addition of salt, such as sodium chloride, to aqueous samples can increase the ionic strength of the solution. chromatographyonline.com This "salting-out" effect reduces the solubility of nonpolar compounds like β-cyclocitral in the aqueous phase, thereby promoting their transfer to the headspace or the SPME fiber, leading to improved detection sensitivity. chromatographyonline.com
Table 1: Influence of Sample Preparation Factors on β-Cyclocitral Detection
| Factor | Effect on β-Cyclocitral Analysis | Reference |
|---|---|---|
| Heating | Critical for the formation of β-cyclocitral from its precursors in certain samples, with an optimal temperature around 60°C. | nih.govmdpi.comresearchgate.net |
| Acidification | Can be more effective than heating for releasing β-cyclocitral from its precursors. | researchgate.netnih.govmdpi.com |
| Stirring | Enhances the mass transfer of β-cyclocitral from the sample to the extraction medium. | nih.gov |
| Salt Addition | Increases the volatility of β-cyclocitral in aqueous samples, improving extraction efficiency. | chromatographyonline.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Endogenous Detection
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS), is a powerful technique for the analysis of less volatile and thermally labile compounds. kaust.edu.sa While GC-MS is well-suited for volatile β-cyclocitral, HPLC-MS is often the method of choice for analyzing its non-volatile precursors or for detecting endogenous β-cyclocitral in complex biological tissues where minimal sample manipulation is desired to avoid artifact formation. pnas.orgfrontiersin.org
HPLC-MS has been successfully used to identify and quantify endogenous β-cyclocitral in plant tissues such as Arabidopsis and rice roots. pnas.orgnih.gov For instance, a study identified endogenous β-cyclocitral at levels of 0.097 and 0.47 ng/mg dry weight in Arabidopsis and rice roots, respectively, using HPLC-MS. pnas.org In another study, UHPLC-MS was used to detect β-cyclocitral in Arabidopsis roots, revealing its role as a growth promoter. frontiersin.org Sample preparation for HPLC-MS typically involves homogenization of the tissue, followed by ultrasonic extraction with a solvent like methanol, often containing an antioxidant to prevent degradation. kaust.edu.sapnas.org
Environmental Monitoring Applications
The presence of β-cyclocitral in the environment, particularly in aquatic systems, is often associated with the presence of cyanobacteria, also known as blue-green algae. smolecule.comwikipedia.org As such, β-cyclocitral can serve as a chemical indicator for monitoring cyanobacterial blooms. smolecule.comwikipedia.org These blooms can pose a threat to water quality and ecosystem health. mdpi.com
The monitoring of β-cyclocitral and other taste and odor compounds in drinking and surface waters is crucial for water quality management. nih.gov Analytical methods, primarily based on GC-MS coupled with SPME, have been developed for the simultaneous analysis of β-cyclocitral and other earthy-musty odorants in environmental water samples. researchgate.netnih.gov These methods can achieve very low detection limits, often in the nanogram per liter range, which is necessary due to the low odor threshold of some of these compounds. researchgate.net
Studies have shown that high concentrations of β-cyclocitral can be detected in the pore water of sediments in eutrophic lakes, often exceeding the concentrations in the overlying water column. researchgate.net This highlights the importance of including sediment analysis in environmental monitoring programs for a comprehensive understanding of the dynamics of β-cyclocitral in aquatic ecosystems. researchgate.net
Tracking Cyanobacterial Blooms in Aquatic Systems
Beta-cyclocitral (B22417) is a valuable chemical tracer for monitoring certain types of cyanobacterial blooms, especially those involving the genus Microcystis. bqrap.ca Research has identified this compound as a specific indicator for these potentially toxic cyanobacteria. bqrap.ca Its production by Microcystis allows scientists to track the presence and proliferation of these organisms in freshwater systems.
The monitoring process typically involves collecting water samples from affected areas, followed by laboratory analysis. The standard analytical method for detecting and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step like liquid-liquid extraction. bqrap.ca More sensitive techniques such as Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS can detect the compound at very low concentrations, down to 1.3 ng/L.
Studies have established direct correlations between the concentration of this compound and the biomass of specific cyanobacteria. For instance, investigations in various lakes have demonstrated a significant positive correlation between the abundance of Microcystis and the levels of this compound. researchgate.netnih.gov
Research Findings: Correlation of this compound with Cyanobacteria
| Aquatic System | Correlated Cyanobacteria | Correlation Coefficient (r) | Significance (p-value) | Reference |
|---|---|---|---|---|
| Western Lake Chaohu | Microcystis | 0.652 | <0.01 | nih.gov |
| Taihu Lake | Microcystis | Significant | Not specified | researchgate.net |
Assessment of Water Quality Parameters
The presence and concentration of this compound are linked to broader water quality conditions, making it a useful parameter in environmental assessments. Its levels often fluctuate in response to changes in key physical and chemical variables in the water.
Research conducted during decaying cyanobacterial blooms in Lake Taihu found that this compound concentrations were negatively correlated with dissolved oxygen (DO), pH, and chlorophyll (B73375) a. researchgate.net Conversely, the study identified positive correlations with essential nutrients, including total phosphorus (TP), total nitrogen (TN), and ammonium (B1175870) (NH₄⁺-N). researchgate.net Similar findings from Western Lake Chaohu also showed that variations in this compound were significantly influenced by TP, TN, phosphate (B84403) (PO₄-P), and chlorophyll-a. nih.gov These relationships underscore the compound's connection to eutrophic conditions that foster algal blooms.
Correlation of this compound with Water Quality Parameters in Lake Taihu
| Water Quality Parameter | Correlation Type | Context | Reference |
|---|---|---|---|
| Dissolved Oxygen (DO) | Negative | Decaying cyanobacterial bloom | researchgate.net |
| pH | Negative | Decaying cyanobacterial bloom | researchgate.net |
| Chlorophyll a | Negative | Decaying cyanobacterial bloom | researchgate.net |
| Total Phosphorus (TP) | Positive | Decaying cyanobacterial bloom | researchgate.net |
| Total Nitrogen (TN) | Positive | Decaying cyanobacterial bloom | researchgate.net |
| Ammonium (NH₄⁺-N) | Positive | Decaying cyanobacterial bloom | researchgate.net |
Analysis of Spatial and Temporal Variations in Natural Environments
The concentration of this compound exhibits significant spatial and temporal variability in aquatic environments, influenced by factors like season, location within the water body, and the life cycle of cyanobacterial blooms. researchgate.net
Temporal Variations: Seasonal patterns are prominent, with concentrations typically being lower in winter and spring and peaking in the summer and autumn, coinciding with warmer water temperatures that promote algal growth. plos.org A study in Taihu Lake observed this distinct seasonal trend, with the highest concentrations of particulate this compound recorded in the summer and autumn. plos.org
Spatial Variations: Spatially, this compound concentrations can differ between the water column and the sediment. Research in eutrophic lakes in the Taihu Lake basin revealed that concentrations of this compound in the sediment's pore water were dramatically higher—on average 100.37 times—than in the overlying water column. nih.gov This suggests that sediments can act as a significant reservoir for the compound, potentially releasing it back into the water. nih.gov The accumulation and subsequent degradation of cyanobacteria are considered the primary drivers of these variations, rather than nutrient levels in the sediment itself. nih.gov
Peak concentrations vary considerably between different water bodies, reflecting local environmental conditions and the intensity of cyanobacterial blooms.
Reported Peak Concentrations of this compound in Various Lakes
| Location | Fraction | Peak Concentration | Reference |
|---|---|---|---|
| Lake Taihu | Anoxic Water (during decay) | 1374.9 ng/L | researchgate.net |
| Lake Taihu | Particulate | 2155 ng/L | plos.org |
| Western Lake Chaohu | Surface Water | 714.77 ng/L | nih.gov |
Agricultural and Biotechnological Implications
Crop Improvement Strategies
Beta-cyclocitral (B22417) has demonstrated notable potential in enhancing crop vigor through various mechanisms, including the promotion of root growth, improvement of stress resistance, and enhancement of photosynthetic rates. mdpi.comfrontiersin.orgpnas.org
Enhanced Root Growth and Architecture for Crop Vigor
The ability of this compound to stimulate root development is particularly beneficial under stressful environmental conditions. pnas.org Deeper and more extensive root systems can enhance a plant's ability to withstand drought. google.com Research has shown that this compound's effect on root growth is conserved across both monocots and eudicots, highlighting its broad potential for agricultural applications. pnas.orgresearchgate.net
Table 1: Effects of this compound on Root Growth
| Plant Species | Observed Effect | Reference |
| Arabidopsis thaliana | Promotes primary root and lateral root growth by inducing cell divisions in root meristems. | pnas.orgresearchgate.net |
| Oryza sativa (Rice) | Enhances primary and crown root growth, leading to a more compact root system. | pnas.orgresearchgate.net |
| Solanum lycopersicum (Tomato) | Stimulates root growth and development. | pnas.orgnih.gov |
Improved Stress Resistance in Agricultural Settings
This compound plays a significant role in enhancing plant resilience to a range of abiotic and biotic stresses. mdpi.comnih.gov It functions as a stress signal that accumulates under adverse conditions such as high light, drought, and salinity. mdpi.comnih.gov
The application of this compound has been shown to improve tolerance to salinity in rice seedlings by promoting root growth, which helps to mitigate the toxic effects of salt. mdpi.compnas.org In tomato plants, it has been observed to prime the plant against drought and confer resistance to insect herbivores. nih.govnih.gov This dual benefit of enhancing both growth and defense without a trade-off is a significant advantage. nih.gov The compound upregulates the expression of multiple stress-responsive genes, including those encoding heat shock proteins and transcription factors, without necessarily increasing the biosynthesis of stress hormones like jasmonic acid and abscisic acid. nih.gov
Photosynthetic Rate Enhancement
This compound and its derivative, β-cyclocitric acid, have been shown to positively influence photosynthesis. researchgate.netbiorxiv.org In peach seedlings under drought stress, treatment with β-cyclocitric acid led to increased chlorophyll (B73375) fluorescence, indicating an improvement in photosynthetic efficiency. researchgate.net Furthermore, transcriptome analysis revealed an upregulation of genes related to photosynthesis. researchgate.net In Arabidopsis, overexpression of a gene induced by this compound, CYP81D11, resulted in enhanced photosynthetic electron transport, CO2 fixation, and biomass production, particularly under high light conditions. biorxiv.org This suggests that this compound can contribute to improved plant productivity by boosting photosynthetic capacity. encyclopedia.pubresearchgate.netnih.gov
Genetic Engineering Approaches (e.g., Crocus CCD4b gene overexpression)
Genetic engineering offers a promising avenue for harnessing the benefits of this compound. The overexpression of specific carotenoid cleavage dioxygenase (CCD) genes, which are involved in the biosynthesis of apocarotenoids, can modulate the levels of this compound and other related compounds in plants. mdpi.comnih.gov
Novel Agri-Chemical Development
The unique biochemical properties of this compound also present opportunities for the development of new agricultural chemicals, particularly herbicides.
Herbicidal Potential via MEP Pathway Targeting
This compound has been shown to inhibit the methylerythritol 4-phosphate (MEP) pathway, a crucial metabolic route for the biosynthesis of isoprenoids in plants and many microorganisms, but which is absent in animals. sciencedaily.compnas.org Isoprenoids are essential for various cellular functions, including the production of photosynthetic pigments. sciencedaily.com By inhibiting the first and rate-limiting enzyme of the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), this compound effectively down-regulates the entire pathway. pnas.orgmpg.de
This targeted inhibition of a pathway essential for plant survival makes this compound and its analogs potential candidates for the development of novel herbicides. sciencedaily.compnas.org Since the MEP pathway is not present in mammals, such herbicides would be expected to have low toxicity to humans and other animals. rsc.orgresearchgate.net The development of inhibitors targeting the MEP pathway is an active area of research for creating new antibiotics and antimalarial drugs, and this knowledge can be leveraged for agricultural applications. researchgate.netechelon-inc.com
Antimicrobial Agent Development for Agricultural Use
This compound has emerged as a compound of interest in the development of antimicrobial agents for agricultural applications. mdpi.com Its potential stems from its natural occurrence and its demonstrated effects against various plant pathogens. tandfonline.combiorxiv.org Research has indicated that this compound and its derivatives exhibit antifungal and antimicrobial properties. mdpi.com The compound is produced naturally by various organisms, including endophytic fungi and cyanobacteria, which have been shown to inhibit plant pathogens. tandfonline.combiochemjournal.comresearchgate.net
Detailed research findings have highlighted this compound's role both as a direct antimicrobial agent and as a signaling molecule that enhances plant defense systems. mpg.deazolifesciences.comnih.gov Studies have shown its efficacy against fungal pathogens responsible for significant crop diseases. For instance, extracellular products from cyanobacteria containing this compound have demonstrated fungicidal activity against Alternaria porri, the pathogen causing purple blotch disease in onions. tandfonline.com In greenhouse experiments, the application of these cyanobacterial culture filtrates led to a reduction in disease severity by 55.1% to 66.5%. tandfonline.com
Further investigation into its antifungal capabilities revealed that this compound can inhibit the growth of pathogenic fungi like Fusarium oxysporum f.sp. lini. biorxiv.org This suggests a potential for its use as a bio-fungicide.
Beyond direct antimicrobial action, this compound functions as a chemical signal that can trigger a plant's innate defense mechanisms. mpg.deazolifesciences.com In rice, treatment with this compound induced resistance against the bacterial blight pathogen, Xanthomonas oryzae pv. oryzae (Xoo). nih.gov This resistance is not due to direct antibacterial activity against Xoo, but rather the upregulation of defense-related genes within the rice plant. nih.gov this compound also inhibits the methylerythritol 4-phosphate (MEP) pathway, a metabolic pathway present in plants and many microorganisms but absent in animals. mpg.deazolifesciences.com This characteristic makes the MEP pathway an attractive target for the development of novel and selective antimicrobial agents for crop protection. mpg.deazolifesciences.com
Table 1: Research Findings on the Antimicrobial Activity of this compound
| Target Pathogen | Host Plant/Medium | Source/Application | Key Findings | Reference(s) |
| Alternaria porri (Purple Blotch) | Onion | Culture filtrates of Nostoc muscorum and Oscillatoria sp. containing β-cyclocitral | Reduced disease severity by 55.1–66.5% under greenhouse conditions. tandfonline.com | tandfonline.com |
| Fusarium oxysporum f.sp. lini | Potato Dextrose Agar (PDA) Medium | Direct application of β-cyclocitral | Significantly inhibited mycelial growth. biorxiv.org | biorxiv.org |
| Xanthomonas oryzae pv. oryzae (Xoo) | Rice (Oryza sativa L.) | Direct application of β-cyclocitral | Induced resistance in rice by upregulating defense-related genes; no direct antibacterial activity observed. nih.gov | nih.gov |
Potential Biomedical and Pharmaceutical Applications
Anti-Aging Research
Recent investigations have highlighted beta-cyclocitral (B22417) as a promising anti-aging agent, with research demonstrating its efficacy in model organisms like yeast and in mammalian cells. nih.govmdpi.com A study focusing on compounds from lavender extract identified this compound as a key molecule responsible for extending the lifespan of yeast and inhibiting etoposide-induced senescence in mammalian cells. nih.govresearchgate.net Its anti-aging effects appear to be mediated through a multi-pronged mechanism involving telomere protection, mitigation of oxidative stress, and activation of autophagy. nih.govmdpi.com
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to the aging process. This compound exhibits potent antioxidant capabilities. nih.gov In plant studies, it is recognized as a signaling molecule that triggers tolerance to photo-oxidative stress. frontiersin.orgpnas.org This is achieved by upregulating various antioxidant enzymes such as superoxide (B77818) dismutases (SOD), catalase (CAT), and peroxidase (POD). mdpi.com In biomedical models, this compound administration improved the survival rate of yeast cells under significant oxidative stress. nih.gov It was found to reduce the levels of damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comresearchgate.net
Autophagy is a cellular recycling process that degrades damaged organelles and proteins, and its proper function is critical for cellular health and longevity. Dysregulation of this process is linked to aging. researchgate.net Research has demonstrated that this compound can enhance autophagic flux. nih.govmdpi.com In yeast models, treatment with the compound increased the expression of free green fluorescent protein (GFP) in a strain specifically designed to monitor autophagy (YOM38-GFP-ATG8). nih.govresearchgate.net The importance of this mechanism was further highlighted by experiments showing that this compound did not extend the lifespan of yeast mutants that lacked key autophagy-related genes (Δatg2 and Δatg32), confirming that its anti-aging effects are dependent on a functional autophagy pathway. nih.govresearchgate.net
Table 1: Summary of Research Findings on the Anti-Aging Effects of this compound
| Model System | Mechanism Investigated | Key Findings | References |
|---|---|---|---|
| K6001 Yeast | Replicative Lifespan (RLS) | Extended the replicative lifespan, demonstrating anti-aging activity. | nih.govresearchgate.net |
| YOM36 Yeast | Chronological Lifespan (CLS) | Extended the chronological lifespan. | nih.govmdpi.com |
| Mammalian Cells (PC12, 3T3) | Cellular Senescence | Inhibited etoposide (B1684455) (ETO)-induced cell senescence. | nih.govresearchgate.net |
| Mammalian Cells | Telomere Protection | Increased telomerase content, telomere length, and expression of TRF2 and RAP1. Reversed H2O2-induced telomere damage. | mdpi.comresearchgate.net |
| BY4741 Yeast | Oxidative Stress | Increased survival rate under H2O2-induced stress; reduced ROS, RNS, and MDA levels; increased antioxidant enzyme activity. | nih.govmdpi.com |
| YOM38-GFP-ATG8 Yeast | Autophagy | Enhanced autophagic flux and free GFP expression. | nih.govresearchgate.net |
| Yeast Mutants (Δatg2, Δatg32) | Autophagy Dependence | Did not extend the replicative lifespan, indicating the necessity of autophagy genes for its anti-aging effect. | nih.govresearchgate.net |
Cancer Research
In the realm of oncology, this compound is being explored for its potential as an anti-cancer agent. Plant-derived compounds are a rich source for the development of new therapeutics, and this compound has shown promise in preclinical studies. researchgate.net
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Research has indicated that this compound can act as an apoptosis inducer in breast cancer cells. researchgate.net In a study utilizing the MCF-7 human breast cancer cell line, this compound demonstrated prominent effects in controlling the cancer cells. researchgate.net The study confirmed its ability to induce apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment. researchgate.net
A significant challenge in cancer therapy is the effective and targeted delivery of therapeutic agents to tumor sites. researchgate.net To address this, researchers have successfully integrated this compound into a nanocarrier system. researchgate.net A drug-loaded delivery released system (DDRS) was developed using superparamagnetic nanoparticles (SNPs) based on graphene quantum dots (GQDs) to carry and deliver this compound. researchgate.net This integration with advanced nanotechnology aims to enhance the efficacy of the compound in a targeted manner. researchgate.net The study treated MCF-7 cells with this GQD@β-cyclocitral formulation and calculated its inhibitory concentration (IC50), confirming the prominent anti-cancer effects of the delivered compound. researchgate.net
Table 2: Summary of Research Findings on the Anti-Cancer Applications of this compound
| Research Area | Cell Line | Key Findings | References |
|---|---|---|---|
| Apoptosis Induction | MCF-7 (Breast Cancer) | This compound was identified as an effective apoptosis inducer. | researchgate.net |
| Nanocarrier Integration | MCF-7 (Breast Cancer) | Successfully integrated into a nanocarrier system using graphene quantum dots (GQDs) for delivery. The GQD@β-cyclocitral formulation showed prominent effects in controlling cancer cells. | researchgate.net |
General Antimicrobial Agent Development
This compound, a volatile organic compound derived from the oxidative cleavage of β-carotene, has emerged as a molecule of interest in the development of new antimicrobial agents. cymitquimica.comoup.comnih.gov Its inherent biological activities, particularly in plant defense mechanisms, have prompted researchers to investigate its potential against a range of pathogenic microorganisms. nih.govmpg.de
Research has shown that this compound and its derivatives exhibit inhibitory effects against various microbes. researchgate.net The methylerythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid synthesis in most bacteria, protozoa, and plants but absent in animals, represents a key target for antimicrobial drug development. mpg.de this compound is known to inhibit the rate-controlling enzyme of the MEP pathway. mpg.deazolifesciences.com This specific mode of action suggests a potential for selective toxicity against microorganisms, a desirable characteristic for antimicrobial therapies.
Studies have demonstrated the antimicrobial potential of this compound in several contexts. For instance, it exhibits lytic activity against cyanobacteria, leading to cell disruption. researchgate.net This effect highlights its potential as a biocontrol agent in aquatic environments. Furthermore, research into synthetic analogs of this compound has yielded promising results. Structurally simplified analogs have been synthesized and found to be potent inhibitors of a wide variety of pathogenic microorganisms, including Mycobacterium tuberculosis. researchgate.netresearchgate.net The biological activities of these novel compounds were comparable to those of more complex natural products. researchgate.netresearchgate.net
In addition to direct antimicrobial action, this compound can induce defense responses in plants against microbial pathogens. In tomato plants (Solanum lycopersicum), exogenous application of this compound was found to upregulate genes involved in responding to fungal and bacterial attacks. mdpi.com This indicates an indirect mechanism by which this compound can contribute to managing microbial threats in agricultural settings.
The development of derivatives has also expanded the antimicrobial prospects of the parent compound. Synthetic hydroxylactones derived from this compound are recognized as antibacterial and antifungal agents. nih.gov This demonstrates that the this compound scaffold is a viable starting point for the chemical synthesis of new and effective antimicrobial compounds. researchgate.netresearchgate.net
The table below summarizes key research findings on the antimicrobial activities associated with this compound and its derivatives.
| Organism/System | Observed Effect | Compound(s) | Reference(s) |
| Cyanobacteria | Lytic effects, cell disruption | This compound | |
| Pathogenic Microorganisms (general) | Strong inhibition | Synthetic this compound analogs | researchgate.net |
| Mycobacterium tuberculosis | Strong inhibition | Synthetic this compound analogs | researchgate.netresearchgate.net |
| Fungi | Antifungal activity | Synthetic hydroxylactones from this compound | nih.gov |
| Bacteria | Antibacterial activity | Synthetic hydroxylactones from this compound | nih.gov |
| Tomato (Solanum lycopersicum) | Upregulation of fungal and bacterial defense response genes | This compound | mdpi.com |
Future Research Directions and Emerging Paradigms
Elucidation of Undiscovered Bioactive Apocarotenoids and Associated Signaling Pathways
Beta-cyclocitral (B22417) is a prominent example of a bioactive apocarotenoid, but it is just one of many potential signaling molecules derived from the oxidative cleavage of carotenoids. nih.govnih.gov The biosynthesis of apocarotenoids can occur through enzymatic pathways involving carotenoid cleavage dioxygenases (CCDs) or non-enzymatically via reactive oxygen species (ROS). encyclopedia.pubmdpi.com This diversity in formation suggests a wide array of potential bioactive compounds yet to be discovered. mdpi.com
Recent research has begun to unravel novel apocarotenoid growth regulators, indicating the existence of unidentified signaling molecules. nih.govmdpi.com For instance, besides the well-known phytohormones abscisic acid (ABA) and strigolactones, which are derived from carotenoids, other compounds like zaxinone have been identified as growth regulators. nih.gov The exploration of this compound's roles serves as a blueprint for identifying new apocarotenoids. Future efforts will likely focus on:
Metabolomic Screening: Utilizing advanced analytical techniques to screen for novel apocarotenoids in various plant species under different stress conditions.
Functional Characterization: Investigating the biological activities of newly identified apocarotenoids to understand their roles in plant development, stress tolerance, and signaling. nih.govnih.gov
Pathway Identification: Elucidating the specific signaling cascades these new molecules activate, including identifying their receptors and downstream targets, similar to how the pathways for ABA and strigolactones have been mapped. nih.gov
The discovery of these molecules will expand our understanding of the complex chemical language plants use to interact with their environment. frontiersin.org
| Bioactive Apocarotenoid | Precursor | Known Function(s) |
| This compound | β-carotene | Stress signaling, root growth regulation, defense response nih.govmdpi.com |
| Abscisic Acid (ABA) | 9-cis-violaxanthin or 9-cis-neoxanthin | Phytohormone involved in abiotic stress responses and seed dormancy nih.govencyclopedia.pub |
| Strigolactones | β-carotene | Phytohormone regulating plant architecture and symbiotic interactions nih.gov |
| Zaxinone | Zeaxanthin | Growth regulator promoting rice growth nih.gov |
| β-ionone | β-carotene | Resistance to pathogens, stimulates mycorrhizal symbiosis researchgate.net |
Deeper Molecular Mechanism Studies and Signaling Network Characterization
While this compound is known to mediate plant responses to stress, particularly photooxidative stress, the intricate details of its signaling network are still being uncovered. nih.govnih.gov It acts as a retrograde signal, originating in the chloroplast and influencing nuclear gene expression. nih.gov A key area of future research is to build a more comprehensive model of this signaling pathway.
Current research has identified several key components in the this compound signaling cascade in the model plant Arabidopsis thaliana. nih.gov This includes the induction of a xenobiotic detoxification response, which helps mitigate cellular damage from toxic reactive carbonyl species generated during stress. nih.gov
Key molecular players identified in the this compound pathway include:
SCL14: A GRAS protein that is inducible by this compound and is a critical mediator of the response. nih.gov
ANAC Transcription Factors: A group of transcription factors, with ANAC102 acting as a central component, that are upstream of many detoxification enzymes. nih.gov
Detoxification Enzymes: Families of enzymes such as cytochrome P450s, aldehyde dehydrogenases (ALDH), and aldo-keto reductases (AKRs) are involved in the response. nih.gov
Future studies need to delve deeper into this network by investigating how these components interact, identifying the upstream receptors of this compound, and characterizing the full suite of genes and proteins regulated by this pathway. nih.gov Understanding the hierarchical structure and the cross-talk with other pathways will be crucial for a complete picture of its function. nih.gov
| Component | Type | Role in β-cyclocitral Signaling |
| SCL14 | GRAS Protein | Inducible mediator of the signaling pathway nih.gov |
| ANAC102 | Transcription Factor | Pivotal upstream component regulating other ANAC factors nih.gov |
| ANAC 2, 32, 81 | Transcription Factors | Downstream targets in the signaling cascade nih.gov |
| Cytochrome P450s, ALDHs, AKRs | Detoxification Enzymes | Modify and detoxify reactive compounds generated during stress nih.gov |
Interplay with Other Known Plant Defense Signals and Hormones
This compound does not act in isolation; its signaling network is integrated with other well-established plant defense and hormone pathways. nih.govresearchgate.net This crosstalk is essential for a plant to mount a coordinated and effective response to various environmental stresses. nih.gov When a plant is attacked by herbivores, for example, it produces this compound, which acts as a signal to increase defenses while simultaneously inhibiting growth processes by affecting the methylerythritol 4-phosphate (MEP) pathway. sciencedaily.com
Research has revealed specific interactions between this compound and key plant hormones:
Jasmonic Acid (JA): In rice, JA induces the accumulation of this compound, which in turn enhances resistance to bacterial blight. nih.gov This suggests this compound is an important component of JA-mediated defense. nih.gov Simulated herbivory and direct JA application can also increase this compound levels. mdpi.com
Salicylic (B10762653) Acid (SA): this compound can upregulate the SA signaling pathway to help plants acclimate to excess light stress. oup.com This involves increasing SA biosynthesis, which helps regulate the cellular redox balance and protect against oxidative damage. oup.com
Abscisic Acid (ABA): The JA-induced this compound pathway has been shown to negatively affect ABA biosynthesis in rice, indicating an antagonistic relationship in this context. nih.gov
Auxin and Brassinosteroids: this compound signaling can influence phytohormone pathways like those of auxin and brassinosteroids, ultimately affecting processes like cell enlargement and root growth. nih.govencyclopedia.pub
Future research must further dissect these complex interactions. Understanding the molecular basis of this crosstalk—whether it is synergistic or antagonistic in different contexts—is key to predicting how plants will respond to multiple, simultaneous stresses. researchgate.net
Real-World Field Applications and Efficacy Validation in Agriculture
The demonstrated ability of this compound to promote root growth and enhance stress tolerance in laboratory and greenhouse settings makes it a promising candidate for agricultural applications. nih.gov It has been shown to be a conserved root growth regulator in both monocots (like rice) and eudicots (like tomato and Arabidopsis). nih.gov Exogenous application of this compound can stimulate cell division in root meristems, leading to increased primary root growth and lateral root branching. nih.gov
A significant future direction is the translation of these findings into practical, real-world agricultural solutions. nih.govsciencedaily.com Key research objectives include:
Field Trials: Conducting large-scale field trials on major crops (e.g., rice, tomato) to validate the efficacy of this compound under variable environmental conditions. nih.gov This includes assessing its impact on crop vigor, yield, and resilience to abiotic stresses like salinity and drought. nih.govmdpi.com
Optimizing Application: Determining the most effective application methods, concentrations, and timings for different crops and environmental challenges.
Biostimulant Development: Formulating stable and cost-effective this compound-based products that can be used as biostimulants to enhance crop performance and potentially reduce the need for other artificial inputs. sciencedaily.com
Comprehensive Toxicological and Safety Assessments for Diverse Applications
Before any chemical compound can be widely used in agriculture or other industries, its safety profile must be thoroughly evaluated. nih.gov While this compound is a naturally occurring compound found in many plants, comprehensive toxicological and environmental safety assessments are necessary for its potential large-scale application. wikipedia.orgchemicalbull.com
Currently, safety information is often incomplete. For instance, some Safety Data Sheets (SDS) for this compound lack complete data on oral, dermal, and inhalation toxicity, as well as its effects on aquatic life and its persistence in the environment. echemi.com Future research must address these knowledge gaps by conducting standardized toxicological studies, including:
Human Health Assessment: Evaluating potential acute and chronic toxicity, skin and eye irritation, and other health effects to ensure the safety of agricultural workers and consumers. nih.gov
Ecological Impact Studies: Assessing the compound's persistence and degradability in soil and water, its potential for bioaccumulation, and its toxicity to non-target organisms such as fish, invertebrates, and beneficial soil microorganisms. echemi.com
Regulatory Approval: Generating the comprehensive data required for regulatory bodies to assess the safety of this compound for use in agriculture and food-related applications.
These assessments are crucial to ensure that the use of this compound as an agricultural biostimulant or in other applications is both effective and environmentally responsible.
Q & A
Q. What key physicochemical properties of beta-Cyclocitral are critical for experimental design?
this compound (C₁₀H₁₆O) is a volatile monoterpenoid with a molecular weight of 152.23 g/mol. Its volatility necessitates airtight storage and controlled experimental conditions to prevent evaporation. Solubility in organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility must be considered for in vitro assays. Stability studies under varying pH and temperature are recommended to ensure compound integrity during experiments .
Q. How can researchers detect and quantify this compound in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to this compound's volatility. Methodological steps include:
- Sample preparation : Solid-phase microextraction (SPME) for volatile trapping.
- Calibration : Use synthetic standards to create a linear quantification range (e.g., 0.1–100 ppm).
- Validation : Assess recovery rates in spiked matrices (e.g., plant tissues) and limit of detection (LOD < 0.01 ppm) . High-performance liquid chromatography (HPLC) with UV detection is less common but viable for non-volatile derivatives.
Q. Which biological systems are known to produce this compound, and how does this guide sample selection?
this compound is endogenously produced by cyanobacteria (e.g., Microcystis spp.), Camellia sinensis (tea plants), and Zingiber mioga (Japanese ginger). Researchers studying its ecological or physiological roles should prioritize these organisms. For plant-root interactions, Arabidopsis thaliana or crop models (e.g., tomatoes) are recommended due to established protocols .
Advanced Research Questions
Q. How should experiments investigate this compound's role in root growth modulation?
Adopt the PICOT framework :
- Population : Plant seedlings (e.g., Arabidopsis).
- Intervention : this compound treatment at varying concentrations (e.g., 1–100 µM).
- Comparison : Untreated controls or mutants with disrupted carotenoid pathways.
- Outcome : Root length, lateral root density, and gene expression (e.g., DR5 auxin reporters).
- Time : Longitudinal measurements over 7–14 days. Include dose-response curves and mechanistic studies (e.g., ROS signaling analysis) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from differences in:
- Concentration ranges : Sub-nanomolar vs. micromolar effects.
- Model systems : Algae vs. higher plants.
- Environmental conditions : Light exposure affecting carotenoid precursor availability. Mitigate these by:
- Conducting systematic reviews to aggregate data (PRISMA guidelines).
- Performing meta-regression to identify moderating variables (e.g., species-specific sensitivity) .
Q. How can researchers ensure reproducibility in this compound experiments given its volatility?
Best practices include:
Q. What methodologies elucidate this compound's signaling pathways in plants?
Combine multi-omics approaches :
- Transcriptomics : RNA-seq of treated vs. untreated roots to identify differentially expressed genes (e.g., CCD enzymes).
- Metabolomics : LC-MS profiling of downstream metabolites (e.g., strigolactones).
- Genetic knockouts : Use CRISPR/Cas9 mutants to validate pathway components .
Methodological Considerations for Data Analysis
Q. How should researchers analyze dose-dependent effects of this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., log[concentration] vs. response).
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Negative controls : Include solvents (e.g., ethanol) to rule out carrier effects .
Q. What ethical considerations apply to this compound studies involving plant or microbial models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
